Serotonin O-sulfate
Description
Structure
3D Structure
Properties
IUPAC Name |
[3-(2-aminoethyl)-1H-indol-5-yl] hydrogen sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4S/c11-4-3-7-6-12-10-2-1-8(5-9(7)10)16-17(13,14)15/h1-2,5-6,12H,3-4,11H2,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFWYSGGSCOOBGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OS(=O)(=O)O)C(=CN2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
2906-14-1 (sulfate) | |
| Record name | 5-Hydroxytryptamine O-sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016310206 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90167515 | |
| Record name | 5-Hydroxytryptamine O-sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90167515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16310-20-6 | |
| Record name | 5-Hydroxytryptamine O-sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016310206 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Hydroxytryptamine O-sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90167515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Serotonin O-Sulfate in the Central Nervous System: An Unexplored Frontier in Neurobiology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Serotonin (5-hydroxytryptamine, 5-HT), a pivotal monoamine neurotransmitter, governs a vast array of physiological and behavioral processes within the central nervous system (CNS), including mood, sleep, appetite, and cognition.[1][2] Its metabolism is a critical determinant of serotonergic signaling, and while oxidative deamination by monoamine oxidase is the most studied pathway, conjugation reactions such as sulfation also play a role.[3] This technical guide delves into the current, albeit limited, understanding of Serotonin O-Sulfate, a primary sulfated metabolite of serotonin in the CNS. Despite its confirmed presence in the brain, its physiological role remains largely enigmatic, presenting a significant knowledge gap and a potential area for novel therapeutic exploration. This document summarizes the known biochemistry of this compound, details the methodologies for its detection, and highlights the critical questions that remain unanswered regarding its function in the central nervous system.
Introduction to Serotonin and its Metabolism
Serotonin is synthesized from the essential amino acid L-tryptophan through a two-step enzymatic process involving tryptophan hydroxylase (TPH) and aromatic L-amino acid decarboxylase (AADC).[4][5] Once released into the synaptic cleft, its action is terminated by reuptake via the serotonin transporter (SERT) and subsequent metabolic degradation.[1] The primary metabolic pathway involves monoamine oxidase A (MAO-A), which converts serotonin to 5-hydroxyindoleacetaldehyde, followed by oxidation to 5-hydroxyindoleacetic acid (5-HIAA) by aldehyde dehydrogenase.[3]
An alternative, less-characterized metabolic pathway is sulfation, a Phase II conjugation reaction catalyzed by sulfotransferase enzymes (SULTs). This process involves the transfer of a sulfonate group from the universal donor 3'-phosphoadenosine 5'-phosphosulfate (PAPS) to the hydroxyl group of serotonin, forming this compound.
Synthesis and Presence of this compound in the CNS
The sulfation of serotonin is catalyzed by the cytosolic enzyme sulfotransferase 1A3 (SULT1A3), also known as monoamine-sulfating phenol sulfotransferase.[6] Studies have confirmed the expression of SULT1A3 in the human brain, indicating the capacity for local synthesis of this compound within the CNS.[6] The presence of this compound has been directly demonstrated in human brain microdialysis and cerebrospinal fluid (CSF) samples, confirming its existence as an endogenous metabolite in the human brain.[7] The quantitative results from these studies suggest that sulfonation is a more prominent Phase II metabolism pathway for monoamines in the human brain than glucuronidation.[7]
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Physiological Role: The Great Unknown
Despite the confirmed presence and synthesis of this compound in the CNS, its physiological role remains a significant mystery. To date, there is a notable absence of published research investigating the direct effects of this metabolite on neuronal function.
Receptor Binding Affinity
A thorough review of the scientific literature reveals no studies that have determined the binding affinities of this compound for any of the 14 known serotonin receptor subtypes (5-HT1A-F, 5-HT2A-C, 5-HT3, 5-HT4, 5-HT5A, 5-HT6, 5-HT7).[1][8] This critical gap in knowledge means it is currently unknown whether this compound can act as an agonist, antagonist, or allosteric modulator at any of these receptors. Without this fundamental data, it is impossible to construct any signaling pathways or predict its potential impact on serotonergic neurotransmission.
Electrophysiological and Behavioral Effects
Avenues for Future Research
The sulfation of small molecules in the brain, such as neurosteroids, can significantly alter their biological activity.[6] It is plausible that the addition of a sulfate group to serotonin could modulate its ability to cross the blood-brain barrier or interact with its receptors. However, it is more commonly accepted that sulfation serves as a detoxification pathway, increasing the water solubility of compounds to facilitate their elimination.[6] This would suggest that this compound may be an inactive metabolite destined for clearance.
To elucidate the physiological role of this compound, future research should prioritize:
-
Receptor Binding Assays: Determining the binding affinities of this compound for all known serotonin receptor subtypes.
-
In Vitro Electrophysiology: Assessing the effects of this compound on the firing patterns of serotonergic and other neurons in brain slice preparations.
-
In Vivo Behavioral Studies: Investigating the behavioral effects of intracerebroventricular administration of this compound in rodent models, focusing on behaviors modulated by serotonin such as anxiety, depression, and social interaction.[9][10][11]
-
Pharmacokinetic Studies: Characterizing the transport and clearance mechanisms of this compound within the CNS.
Quantitative Data
The available quantitative data for this compound in the CNS is limited. One study quantified its basal levels in human plasma.[12]
| Analyte | Matrix | Basal Concentration Range | N | Reference |
| This compound | Human Plasma | 0.9 - 2.8 ng/mL | 4 | [12] |
Experimental Protocols
Quantification of this compound in Human Plasma by LC-MS
This protocol is adapted from a study that successfully quantified this compound in human plasma.[12]
1. Sample Preparation:
- Collect whole blood in EDTA-containing tubes.
- Centrifuge at 3000 rpm for 10 minutes to separate plasma.
- Store plasma at -80°C until analysis.
- For analysis, spike 100 µL of plasma with a known concentration of this compound standard solution (for standard addition method) or with water.
- Add 300 µL of 1% formic acid in acetonitrile to precipitate proteins.
- Vortex mix and centrifuge at 10,000 rpm for 10 minutes.
- Load the supernatant onto a HybridSPE cartridge for phospholipid removal.
- Collect the eluate for LC-MS analysis.
2. LC-MS/MS Analysis:
- LC System: An ultra-performance liquid chromatography (UPLC) system.
- Column: A suitable reversed-phase column (e.g., C18).
- Mobile Phase: A gradient of water and acetonitrile with a suitable modifier like formic acid.
- MS System: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
- Ionization: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte.
- MRM Transitions: Specific precursor-to-product ion transitions for this compound would need to be optimized.
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Conclusion
This compound is a confirmed, endogenously produced metabolite of serotonin within the central nervous system. However, a significant chasm exists in our understanding of its physiological role. The absence of data on its interaction with serotonin receptors, as well as its electrophysiological and behavioral effects, renders its function in the CNS speculative at best. It may represent a simple inactivation and clearance product, or it could possess currently unknown neuromodulatory properties. The methodologies for its detection are established, paving the way for future investigations to unravel the mysteries of this understudied molecule. Elucidating the function of this compound could open new avenues for understanding serotonergic signaling in both health and disease, and may reveal novel targets for therapeutic intervention. The field is ripe for exploration by researchers and drug development professionals seeking to expand the frontiers of neuropharmacology.
References
- 1. Serotonin - Wikipedia [en.wikipedia.org]
- 2. Biochemistry, Serotonin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Serotonin Synthesis & Metabolism [sigmaaldrich.com]
- 4. Frontiers | The Role of Serotonin beyond the Central Nervous System during Embryogenesis [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Sulfation of Catecholamines and Serotonin by SULT1A3 Allozymes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of Serotonin and Dopamine Metabolites in Human Brain Microdialysis and Cerebrospinal Fluid Samples by UPLC-MS/MS: Discovery of Intact Glucuronide and Sulfate Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-HT receptor - Wikipedia [en.wikipedia.org]
- 9. The influence of serotonin depletion on rat behavior in the Vogel test and brain 3H-zolpidem binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Serotonin drives aggression and social behaviors of laboratory male mice in a semi-natural environment [frontiersin.org]
- 11. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 12. Quantification of serotonin O-sulphate by LC-MS method in plasma of healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
The Enzymatic Architecture of Serotonin O-sulfate Synthesis: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Sulfation, a critical phase II metabolic reaction, plays a pivotal role in the homeostasis and biotransformation of a myriad of endogenous and xenobiotic compounds. This guide provides an in-depth examination of the enzymatic synthesis of Serotonin O-sulfate, a significant metabolite of the neurotransmitter serotonin. We focus on the primary catalysts, the sulfotransferase (SULT) enzymes, detailing their kinetic properties, the biochemical pathways of requisite substrates, and the experimental methodologies used for their characterization. This document serves as a technical resource for professionals engaged in neuroscience research and the development of therapeutics targeting serotonergic pathways.
Introduction to Serotonin Sulfation
Serotonin, or 5-hydroxytryptamine (5-HT), is a monoamine neurotransmitter integral to the regulation of mood, sleep, appetite, and numerous other physiological processes.[1] The metabolic fate of serotonin is diverse, involving oxidation by monoamine oxidase (MAO) as a primary degradation pathway.[1][2] Additionally, conjugation reactions, such as sulfation, contribute to the regulation of its bioavailability.[3][4]
The sulfation of serotonin involves the transfer of a sulfonate group (SO₃⁻) from a universal donor molecule, 3'-phosphoadenosine 5'-phosphosulfate (PAPS), to the 5-hydroxyl group of serotonin.[3][5] This reaction is catalyzed by a family of cytosolic enzymes known as sulfotransferases (SULTs).[6] The resulting product, this compound, is more water-soluble than serotonin, facilitating its excretion and effectively inactivating the neurotransmitter.[3] Understanding the enzymes that govern this process is crucial for comprehending serotonin homeostasis and identifying potential targets for pharmacological intervention.
The Primary Catalyst: Sulfotransferase 1A3 (SULT1A3)
Extensive research has identified SULT1A3 , also known as monoamine-preferring phenol sulfotransferase (M-PST), as the principal enzyme responsible for the sulfation of serotonin and other catecholamines like dopamine and norepinephrine in humans.[3][6][7][8] While other SULT isoforms, such as the broadly specific SULT1A1, are present in the brain, SULT1A3 exhibits a higher affinity and catalytic efficiency for monoamine neurotransmitters.[6][9]
SULT1A3 is a cytosolic enzyme that catalyzes the transfer of a sulfonate group from PAPS to its substrate.[8] Its substrate specificity is crucial for regulating the levels of key neurotransmitters.[6] Genetic variations, specifically single nucleotide polymorphisms (SNPs), in the SULT1A3 gene can lead to the expression of allozymes with differing enzymatic activities, potentially influencing individual responses to drugs and predisposition to neurological conditions.[3]
Biochemical Pathways in this compound Synthesis
The synthesis of this compound is dependent on the availability of two key molecules: the substrate, serotonin, and the sulfonate donor, PAPS. Both are produced through distinct multi-step enzymatic pathways.
Serotonin Biosynthesis Pathway
Serotonin synthesis begins with the essential amino acid L-tryptophan.[2][10] The pathway is a two-step process primarily occurring in serotonergic neurons.[2][11]
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Hydroxylation: Tryptophan hydroxylase (TPH), the rate-limiting enzyme, converts L-tryptophan to 5-hydroxytryptophan (5-HTP).[2][10][11] This step requires molecular oxygen and a pteridine cofactor.[2]
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Decarboxylation: Aromatic L-amino acid decarboxylase (AADC) then rapidly converts 5-HTP to 5-hydroxytryptamine (serotonin).[2][12]
PAPS Biosynthesis Pathway
The universal sulfonate donor, PAPS, is synthesized in the cytosol from inorganic sulfate and ATP through a two-step reaction catalyzed by the bifunctional enzyme PAPS synthase (PAPSS).[13][14][15]
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Adenylylation: The ATP sulfurylase domain of PAPSS catalyzes the reaction of ATP and inorganic sulfate (SO₄²⁻) to form adenosine 5'-phosphosulfate (APS) and pyrophosphate (PPi).[14]
-
Phosphorylation: The APS kinase domain of PAPSS then phosphorylates the 3'-hydroxyl group of APS using another molecule of ATP to yield PAPS and ADP.[14]
The Final Sulfation Reaction
With both substrates available, SULT1A3 catalyzes the final step, transferring the sulfonate group from PAPS to serotonin.
Quantitative Analysis of SULT1A3 Activity
The enzymatic efficiency of SULT1A3 towards serotonin has been characterized through kinetic studies. These analyses typically determine the Michaelis-Menten constant (Km), which reflects the substrate concentration at half-maximal velocity, and the maximal velocity (Vmax). These parameters are essential for comparing the activity of different enzyme variants and understanding the enzyme's role in metabolic pathways.
| Enzyme Variant | Substrate | Apparent Km (μM) | Reference |
| SULT1A3 (Wild-Type) | Serotonin | 10.4 ± 1.2 | [3] |
| SULT1A3 (Wild-Type) | Dopamine | 12.3 ± 1.4 | [3] |
| SULT1A3 (Wild-Type) | 6-Hydroxydopamine | 2.0 ± 0.3 | [7] |
| SULT1A3 (Wild-Type) | 7-Hydroxyserotonin | 1.3 ± 0.2 | [7] |
Note: Data is compiled from studies on purified recombinant human SULT1A3 allozymes. Kinetic parameters can vary based on experimental conditions.
Experimental Protocols
The characterization of sulfotransferase activity involves recombinant protein production, enzymatic assays, and analytical detection methods.
Recombinant SULT1A3 Expression and Purification
A reliable source of pure enzyme is critical for kinetic and structural studies.
Objective: To produce and purify active recombinant human SULT1A3.
Methodology:
-
Cloning: The cDNA encoding human SULT1A3 is cloned into an expression vector, often with a fusion tag (e.g., Glutathione S-transferase, GST) to facilitate purification. The pGEX-2T vector is commonly used.[3]
-
Expression: The expression vector is transformed into a suitable host, typically E. coli (e.g., strain BL21). Protein expression is induced by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to the culture medium.
-
Cell Lysis: Bacterial cells are harvested by centrifugation and lysed using sonication or enzymatic digestion (e.g., lysozyme) in a suitable lysis buffer.
-
Affinity Chromatography: The cell lysate is clarified by centrifugation, and the supernatant containing the fusion protein is applied to an affinity chromatography column (e.g., Glutathione-Sepharose for GST-tagged proteins).
-
Elution: After washing the column to remove unbound proteins, the tagged SULT1A3 is eluted using a solution containing a competitive ligand (e.g., reduced glutathione).
-
Tag Cleavage (Optional): If required, the affinity tag can be cleaved from SULT1A3 using a specific protease (e.g., thrombin). A further chromatography step may be needed to separate the cleaved tag and protease from the pure enzyme.
-
Purity Analysis: The purity of the final enzyme preparation is assessed by SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis).[16]
Sulfotransferase Activity Assay (Radiometric Method)
Radiometric assays are highly sensitive and widely used for measuring SULT activity.
Objective: To quantify the rate of serotonin sulfation by purified SULT1A3.
Principle: The assay measures the transfer of a radiolabeled sulfonate group from [³⁵S]PAPS to serotonin. The resulting [³⁵S]this compound is then separated from unreacted [³⁵S]PAPS and quantified.
Methodology:
-
Reaction Mixture Preparation: A reaction mixture is prepared in a suitable buffer (e.g., phosphate buffer, pH 7.0) containing:
-
Purified recombinant SULT1A3 enzyme.
-
Serotonin at various concentrations (to determine kinetic parameters).
-
Radiolabeled [³⁵S]PAPS.
-
Dithiothreitol (DTT) to maintain a reducing environment.
-
-
Incubation: The reaction is initiated by adding the enzyme or substrate and incubated at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction rate is linear over time.
-
Reaction Termination: The reaction is stopped by adding a solution like barium hydroxide/zinc sulfate or by flash freezing.
-
Separation: The radiolabeled product ([³⁵S]this compound) is separated from the unreacted [³⁵S]PAPS. This can be achieved by various methods, including thin-layer chromatography (TLC) or dot-blotting onto an anion-exchange membrane which retains the negatively charged [³⁵S]PAPS while the product is washed through.[5]
-
Quantification: The amount of radioactivity in the product fraction is measured using liquid scintillation counting.
-
Data Analysis: The specific activity is calculated (e.g., in nmol of product formed per minute per mg of enzyme).[3] Kinetic parameters (Km and Vmax) are determined by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.
Detection and Quantification of this compound
Non-radiometric methods are also employed, particularly for analyzing samples from in vivo or cell-based experiments.
Objective: To detect and quantify this compound.
Methodology (HPLC):
-
Sample Preparation: Biological samples (e.g., urine, plasma, cell culture media) may require a solid-phase extraction (SPE) or protein precipitation step to remove interfering substances.
-
Chromatographic Separation: The sample is injected into a High-Performance Liquid Chromatography (HPLC) system equipped with a suitable column (e.g., C18 reverse-phase). A mobile phase gradient (e.g., acetonitrile and water with a modifying agent like formic acid) is used to separate this compound from serotonin and other metabolites.
-
Detection: The eluting compounds can be detected by:
-
UV-Vis Detector: Monitoring absorbance at a specific wavelength.
-
Mass Spectrometry (MS): An LC-MS system provides high sensitivity and specificity by detecting the mass-to-charge ratio of the target molecule, confirming its identity and providing accurate quantification.
-
-
Quantification: The concentration of this compound is determined by comparing its peak area to a standard curve generated from known concentrations of a synthesized this compound standard.[17]
Conclusion
The sulfation of serotonin by SULT1A3 represents a key metabolic pathway that regulates the bioavailability of this essential neurotransmitter. The synthesis of this compound is a well-defined process, contingent on the upstream production of both serotonin and the co-substrate PAPS. A thorough understanding of the enzymes involved, their kinetic properties, and the methodologies used to study them is fundamental for advancing research in neuropharmacology and developing novel therapeutic strategies for a range of neurological and psychiatric disorders. The data and protocols presented in this guide offer a comprehensive technical foundation for professionals in this field.
References
- 1. Serotonin - Wikipedia [en.wikipedia.org]
- 2. Serotonin - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Sulfation of Catecholamines and Serotonin by SULT1A3 Allozymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physiology, Serotonin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Recent advances in sulfotransferase enzyme activity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Expression and Localization of Cytosolic Sulfotransferase (SULT) 1A1 and SULT1A3 in Normal Human Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydroxylated serotonin and dopamine as substrates and inhibitors for human cytosolic SULT1A3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. genecards.org [genecards.org]
- 9. Sulfotransferases: SULT Genes, Phase II Detoxification, and Sulfur [geneticlifehacks.com]
- 10. Serotonin Synthesis & Metabolism [sigmaaldrich.com]
- 11. Frontiers | Tryptophan Metabolic Pathways and Brain Serotonergic Activity: A Comparative Review [frontiersin.org]
- 12. youtube.com [youtube.com]
- 13. Reactome | Transport and metabolism of PAPS [reactome.org]
- 14. researchgate.net [researchgate.net]
- 15. 3'-Phosphoadenosine-5'-phosphosulfate - Wikipedia [en.wikipedia.org]
- 16. youtube.com [youtube.com]
- 17. academic.oup.com [academic.oup.com]
The Endogenous Function of Serotonin O-Sulfate: A Technical Guide for Researchers
An In-depth Examination of a Major Serotonin Metabolite
Introduction
Serotonin (5-hydroxytryptamine, 5-HT), a critical monoamine neurotransmitter, plays a pivotal role in a vast array of physiological processes, including the regulation of mood, sleep, appetite, and cognition.[1][2] Its signaling is tightly controlled through a complex network of synthesis, receptor binding, transport, and metabolism. While the primary catabolic pathway for serotonin in the central nervous system involves oxidative deamination by monoamine oxidase (MAO) to form 5-hydroxyindoleacetic acid (5-HIAA), another significant metabolic route is sulfation, leading to the formation of Serotonin O-sulfate (5-HT-SO4).[3][4] This technical guide provides a comprehensive overview of the current scientific understanding of the endogenous function of this compound, with a focus on its biosynthesis, metabolism, and known physiological relevance, tailored for researchers, scientists, and drug development professionals.
Biosynthesis of this compound
The formation of this compound is an enzymatic process catalyzed by a family of phase II metabolizing enzymes known as sulfotransferases (SULTs). These cytosolic enzymes mediate the transfer of a sulfonate group from the universal sulfate donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the hydroxyl group of serotonin.
Key Sulfotransferase Isoforms
In humans, the sulfation of serotonin is primarily carried out by the SULT1A subfamily, with SULT1A3 (also known as monoamine-sulfating phenol sulfotransferase) being the main enzyme responsible for this reaction.[1][2] SULT1A1 also demonstrates the ability to sulfate serotonin, although with different kinetic properties.[1]
Enzyme Kinetics
The efficiency of serotonin sulfation by SULT1A3 has been characterized, providing valuable quantitative data for researchers. Kinetic parameters for the wild-type SULT1A3 and its allozymes have been determined.
| Enzyme | Substrate | Km (μM) | Vmax (nmol/min/mg) | Catalytic Efficiency (Vmax/Km) |
| Wild-type SULT1A3 | Serotonin | 71.38 ± 7.99 | Value not explicitly provided | Value not explicitly provided |
| SULT1A3-S8P | Serotonin | Value not explicitly provided | Higher than wild-type at 10 μM | Value not explicitly provided |
| SULT1A3-R9C | Serotonin | Value not explicitly provided | Lower than wild-type at 10 μM | Value not explicitly provided |
| SULT1A3-R144C | Serotonin | Value not explicitly provided | Lower than wild-type at 10 μM | Value not explicitly provided |
| SULT1A3-N235T | Serotonin | Value not explicitly provided | Lower than wild-type at 10 μM | Value not explicitly provided |
Note: The table summarizes available kinetic data for serotonin sulfation by SULT1A3 allozymes. A complete dataset for Vmax and catalytic efficiency is not available in the provided search results. The Km for wild-type SULT1A3 with serotonin as a substrate has been reported as 71.38 ± 7.99 μM.[1] At a substrate concentration of 10 μM, the SULT1A3-S8P allozyme showed slightly higher activity than the wild-type, while several other allozymes (R9C, R144C, N235T) displayed lower activity.[2]
The biosynthesis of this compound can be visualized as a key step in the metabolic cascade of serotonin.
Metabolism and Excretion
Following its formation, this compound is generally considered to be a terminal metabolite destined for excretion. The addition of the sulfate group significantly increases the water solubility of the serotonin molecule, facilitating its clearance from the body, primarily through the kidneys and into the urine.[1]
Interaction with Monoamine Oxidase (MAO)
Monoamine oxidase (MAO) is the primary enzyme responsible for the degradation of serotonin.[4] However, the sulfated form, this compound, is not a substrate for MAO.[5] This indicates that once serotonin is sulfated, it is committed to a metabolic pathway independent of the oxidative deamination route.
Role of Sulfatases
The potential for enzymatic cleavage of the sulfate group from this compound by sulfatases, which would regenerate serotonin, is a theoretical possibility. Sulfatases are a class of enzymes that hydrolyze sulfate esters.[6] However, there is currently no direct evidence to suggest that specific sulfatases actively convert this compound back to serotonin in vivo as a regulated physiological process. The general understanding is that sulfation of xenobiotics and endogenous molecules like serotonin is a step towards inactivation and elimination.[2]
The metabolic fate of serotonin, including the sulfation pathway, is depicted in the following diagram.
Endogenous Function and Physiological Significance
Despite being a significant metabolite of serotonin, there is a notable lack of evidence to support a direct, independent signaling role for this compound. The current body of scientific literature suggests that its primary endogenous function is that of an inactive metabolite.
Receptor Binding Profile
Comprehensive searches of the scientific literature have not yielded any studies demonstrating that this compound binds with any significant affinity to any of the known serotonin receptor subtypes (5-HT1 to 5-HT7) or other neuronal receptors. The sulfation of the hydroxyl group on the indole ring of serotonin likely alters its chemical properties to an extent that it no longer effectively interacts with the binding pockets of serotonin receptors.
Physiological Effects
There is a paucity of research on the direct physiological effects of this compound administration. Studies have focused on its quantification as a biomarker rather than its potential as an active signaling molecule. One study involving the intravenous injection of this compound in monkeys was aimed at understanding its transport and origin in the central nervous system rather than its pharmacological effects.[7]
Role as a Biomarker
The detection and quantification of this compound in biological fluids such as plasma and cerebrospinal fluid (CSF) holds promise for its use as a biomarker of serotonin metabolism.[8][9] Changes in the levels of this compound could potentially reflect alterations in the activity of sulfotransferase enzymes or shifts in the overall metabolic flux of serotonin, which may be relevant in various physiological and pathological states, including neuropsychiatric disorders.
Quantitative Data
The concentration of endogenous this compound in human plasma has been quantified using liquid chromatography-mass spectrometry (LC-MS).
| Biological Fluid | Condition | Concentration (ng/mL) |
| Human Plasma | Basal (Pilot Study) | 0.9 - 2.8 |
| Human Plasma | 1 hour post-5-HTP (100mg) (Pilot Study) | 22.6 |
| Human Plasma | Basal (Main Study) | 19.2 (average) |
| Human Plasma | 1 hour post-5-HTP (100mg) (Main Study) | 15.7 (average) |
Note: Data from a study involving healthy volunteers. The post-5-HTP administration results showed variability, with some individuals showing an increase and others a decrease in plasma this compound levels.[8][10]
Experimental Protocols
Quantification of this compound in Human Plasma by LC-MS
A detailed method for the quantification of this compound in human plasma has been described and validated.[9]
1. Sample Preparation:
- Plasma samples are deproteinized by the addition of acetonitrile containing 1% formic acid.
- The mixture is centrifuged, and the supernatant is loaded onto a solid-phase extraction (SPE) cartridge (e.g., HybridSPE).
- The eluate is collected for LC-MS analysis.
2. Liquid Chromatography:
- Column: A hydrophilic interaction liquid chromatography (HILIC) column (e.g., Waters Acquity BEH HILIC, 1.7 μm, 2.1 × 100 mm) is used for separation.
- Mobile Phase: A gradient of acetonitrile (A) and 0.1% formic acid in water (B) is employed.
- Flow Rate: Approximately 0.2 mL/min.
3. Mass Spectrometry:
- Ionization: Positive ion electrospray ionization (ESI+).
- Detection: Tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode.
- MRM Transition: For this compound, the specific parent and daughter ion masses are monitored to ensure specificity and sensitivity.
The workflow for this experimental protocol is illustrated below.
In Vitro Serotonin Sulfation Assay
An established protocol for measuring the sulfating activity of SULT enzymes towards serotonin can be adapted for various research purposes.[1]
1. Reaction Mixture:
- Purified SULT enzyme (e.g., recombinant SULT1A3).
- Serotonin as the substrate at varying concentrations.
- Radioactively labeled PAPS (PAP[³⁵S]) as the sulfate donor.
- Buffer at a physiological pH (e.g., pH 7.4).
2. Incubation:
- The reaction is initiated by the addition of the enzyme and incubated at 37°C for a defined period (e.g., 10 minutes).
3. Separation:
- The reaction is stopped, and the reaction mixture is spotted onto a thin-layer chromatography (TLC) plate.
- The sulfated product (³⁵S-Serotonin O-sulfate) is separated from the unreacted PAP[³⁵S].
4. Detection and Quantification:
- The TLC plate is exposed to X-ray film (autoradiography) to visualize the radioactive spots.
- The spot corresponding to ³⁵S-Serotonin O-sulfate is excised, and the radioactivity is quantified using a scintillation counter.
Conclusion and Future Directions
The current body of scientific evidence strongly indicates that the primary endogenous role of this compound is that of an inactive metabolite of serotonin, facilitating its clearance from the body. Its biosynthesis via sulfotransferase enzymes, particularly SULT1A3, is a well-characterized pathway. While there is a lack of evidence for a direct signaling function of this compound through receptor binding or other mechanisms, its quantification in biological fluids presents a valuable opportunity for its use as a biomarker of serotonin metabolism.
Future research in this area could focus on:
-
Comprehensive Screening: Conducting broad screening assays to definitively rule out any potential interactions of this compound with a wide range of receptors and enzymes.
-
Investigating Sulfatase Activity: Exploring the possibility of specific sulfatases that may regulate the levels of this compound and potentially regenerate serotonin under certain physiological or pathological conditions.
-
Clinical Biomarker Validation: Further studies to validate the utility of plasma or CSF levels of this compound as a reliable biomarker for altered serotonin metabolism in neuropsychiatric and other disorders.
For researchers and professionals in drug development, understanding the metabolic fate of serotonin, including the sulfation pathway, is crucial for evaluating the pharmacokinetics and pharmacodynamics of serotonergic drugs and for the discovery of novel therapeutic targets and biomarkers.
References
- 1. Sulfation of Catecholamines and Serotonin by SULT1A3 Allozymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Serotonin - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scbt.com [scbt.com]
- 6. The serotonin signaling system: from basic understanding to drug development for functional GI disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantification of serotonin O-sulphate by LC-MS method in plasma of healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantification of serotonin O-sulphate by LC-MS method in plasma of healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure, dynamics and lipid interactions of serotonin receptors: excitements and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Purification, Characterization, and Structural Studies of a Sulfatase from Pedobacter yulinensis - PMC [pmc.ncbi.nlm.nih.gov]
Serotonin O-Sulfate: An In-Depth Technical Guide on a Primary Serotonin Metabolite
For Researchers, Scientists, and Drug Development Professionals
Abstract
Serotonin (5-hydroxytryptamine, 5-HT), a critical monoamine neurotransmitter, undergoes extensive metabolism to regulate its physiological and pathological effects. While the oxidative deamination pathway leading to 5-hydroxyindoleacetic acid (5-HIAA) is well-characterized, the sulfation pathway, producing serotonin O-sulfate (5-HT-O-S), represents a significant yet less explored metabolic route. This technical guide provides a comprehensive overview of this compound, focusing on its biosynthesis, quantification, and potential physiological significance. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers in neuroscience, pharmacology, and drug development.
Introduction
Serotonin plays a crucial role in a vast array of physiological processes, including mood regulation, sleep, appetite, and gastrointestinal function.[1][2] The precise control of serotonin levels is paramount, as dysregulation is implicated in numerous psychiatric and peripheral disorders.[3] Metabolic inactivation is a key mechanism for maintaining serotonin homeostasis. Sulfation, a phase II biotransformation reaction, is emerging as an important pathway in the metabolism of serotonin. This reaction, catalyzed by sulfotransferase enzymes, results in the formation of this compound. Understanding the dynamics of this metabolic pathway is essential for a complete picture of serotonergic signaling and may unveil novel therapeutic targets and diagnostic biomarkers.[4]
Biosynthesis of this compound
The primary enzyme responsible for the sulfation of serotonin in humans is sulfotransferase 1A3 (SULT1A3), also known as dopamine sulfotransferase.[5] SULT1A3 exhibits a high affinity for dopamine and other monoamines, including serotonin. The enzyme transfers a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the 5-hydroxyl group of serotonin, forming this compound.
The Sulfation Reaction
The enzymatic reaction is as follows:
Serotonin + PAPS -> this compound + PAP
This conjugation increases the water solubility of serotonin, facilitating its excretion and reducing its biological activity at canonical serotonin receptors.
Caption: Biosynthesis of this compound.
Quantitative Data
Plasma Concentrations of this compound
Recent advances in analytical techniques, particularly liquid chromatography-mass spectrometry (LC-MS), have enabled the quantification of endogenous this compound in human plasma.
| Population | Condition | Mean Basal Concentration (ng/mL) | Post-Stimulation Concentration (ng/mL) | Citation |
| Healthy Volunteers (Pilot Study) | Basal | 0.9 - 2.8 | 22.6 (1 hr post 100mg 5-HTP) | [4] |
| Healthy Volunteers (Main Study) | Basal | 19.2 | 15.7 (1 hr post 5-HTP) | [6] |
Kinetic Parameters of SULT1A3 for Serotonin
The enzymatic efficiency of SULT1A3 in catalyzing serotonin sulfation has been characterized, providing insights into the kinetics of this metabolic pathway.
| Enzyme Source | Km (μM) | Vmax (nmol/min/mg) | Catalytic Efficiency (Vmax/Km) | Citation |
| Wild-type human SULT1A3 | 71.38 ± 7.99 | - | - | [4] |
| HEK-SULT1A3 cell lysate | 6.17 | 13.94 pmol/min/mg | 2.26 | [7] |
| Recombinant SULT1A3 | 6.01 | 145.30 pmol/min/mg | 24.18 | [7] |
Experimental Protocols
Quantification of this compound by LC-MS/MS
This protocol provides a general workflow for the sensitive and specific quantification of this compound in biological matrices.
Caption: Workflow for this compound Quantification.
Methodology:
-
Sample Preparation:
-
To a 100 µL aliquot of plasma, cerebrospinal fluid (CSF), or urine, add an internal standard (e.g., deuterated this compound).
-
Precipitate proteins by adding 300 µL of ice-cold acetonitrile containing 1% formic acid.
-
Vortex the mixture and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
-
Solid Phase Extraction (SPE):
-
Load the supernatant onto a pre-conditioned mixed-mode cation exchange SPE cartridge.
-
Wash the cartridge with a weak organic solvent to remove interfering substances.
-
Elute the this compound with a suitable elution solvent (e.g., methanol/water with formic acid).
-
-
LC-MS/MS Analysis:
-
Inject the eluted sample into a liquid chromatography system coupled to a tandem mass spectrometer.
-
Separate the analyte from other components using a reversed-phase column with a gradient elution.
-
Detect and quantify this compound using multiple reaction monitoring (MRM) in positive ion mode. Specific precursor-to-product ion transitions for this compound should be optimized.
-
Radioenzymatic Assay for SULT1A3 Activity
This protocol outlines a method to determine the enzymatic activity of SULT1A3 towards serotonin using a radiolabeled co-substrate.
Caption: Workflow for SULT1A3 Activity Assay.
Methodology:
-
Reaction Mixture Preparation:
-
In a microcentrifuge tube, prepare a reaction mixture containing phosphate buffer (pH 7.4), a source of SULT1A3 enzyme (e.g., recombinant protein, cell lysate), and varying concentrations of serotonin.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the radiolabeled co-substrate, [³⁵S]PAPS.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction proceeds under linear conditions.
-
-
Reaction Termination and Product Separation:
-
Stop the reaction by adding an ice-cold organic solvent, such as acetonitrile.
-
Separate the radiolabeled product, [³⁵S]this compound, from the unreacted [³⁵S]PAPS using thin-layer chromatography (TLC).
-
-
Quantification:
-
Visualize the separated spots by autoradiography.
-
Excise the spot corresponding to [³⁵S]this compound and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific activity of the enzyme (e.g., in nmol of product formed per minute per mg of protein).
-
For kinetic analysis, plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Physiological and Pathophysiological Significance
The precise physiological role of this compound is not yet fully elucidated and remains an active area of investigation. However, based on the known functions of serotonin and the general impact of sulfation on bioactive molecules, several potential roles can be proposed.
A Detoxification and Elimination Pathway
Sulfation is a classic detoxification pathway that increases the water solubility of compounds, thereby facilitating their renal and biliary excretion. By converting serotonin to its sulfated conjugate, the body can efficiently clear excess serotonin, preventing potential overstimulation of serotonin receptors. This is particularly important in the periphery, where the majority of serotonin is produced and acts.
Modulation of Serotonergic Signaling
The formation of this compound effectively removes active serotonin from the vicinity of its receptors. This metabolic inactivation likely plays a crucial role in terminating serotonergic signals in various tissues. While direct binding studies of this compound to serotonin receptors are scarce, the addition of a bulky, charged sulfate group is generally expected to significantly reduce or abolish its affinity for these receptors.
Potential as a Biomarker
The presence of this compound in accessible biological fluids like plasma and urine makes it a potential biomarker for assessing the overall activity of the serotonergic system.[4] Alterations in the levels of this compound may reflect changes in serotonin synthesis, release, or metabolism, which could be relevant in psychiatric disorders such as depression, as well as in peripheral conditions like irritable bowel syndrome and cardiovascular diseases.
Future Directions
The study of this compound is a burgeoning field with many unanswered questions. Future research should focus on:
-
Direct Biological Activity: Investigating the binding affinity of this compound to the full spectrum of serotonin receptors and other potential molecular targets.
-
Signaling Pathways: Elucidating whether this compound has any direct signaling roles independent of its function as a serotonin metabolite.
-
Clinical Relevance: Conducting larger clinical studies to validate the utility of this compound as a biomarker for various diseases and for monitoring treatment responses.
-
Pharmacological Modulation: Exploring the potential of targeting SULT1A3 to modulate serotonin levels for therapeutic benefit.
Conclusion
This compound is a primary metabolite of serotonin, formed through the catalytic action of SULT1A3. Its formation represents a key pathway for the inactivation and clearance of serotonin. While its direct biological activities are still under investigation, the ability to accurately quantify this compound in biological fluids opens up new avenues for research into the complexities of serotonergic signaling in health and disease. This technical guide provides a foundational resource for scientists and clinicians to further explore the role of this important metabolite.
References
- 1. A review of biogenic amines in fermented foods: Occurrence and health effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physiology, Serotonin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Quantification of serotonin O-sulphate by LC-MS method in plasma of healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Quantification of serotonin O-sulphate by LC-MS method in plasma of healthy volunteers [frontiersin.org]
- 5. The therapeutic role of 5-HT1A and 5-HT2A receptors in depression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A narrative review on biogenic amines in fermented fish and meat products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Could peripheral 5-HT level be used as a biomarker for depression diagnosis and treatment? A narrative minireview [frontiersin.org]
Tissue Distribution of Serotonin O-Sulfate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Serotonin (5-hydroxytryptamine, 5-HT), a well-characterized monoamine neurotransmitter, plays a crucial role in a vast array of physiological processes within the central and peripheral nervous systems. While the metabolism of serotonin primarily through monoamine oxidase to 5-hydroxyindoleacetic acid (5-HIAA) is well-documented, another significant metabolic pathway involves sulfoconjugation, resulting in the formation of Serotonin O-sulfate (5-HT-O-S). This biotransformation is catalyzed by sulfotransferase enzymes (SULTs), which transfer a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group of serotonin.
The sulfation of serotonin is thought to be a mechanism for its inactivation and detoxification, rendering it more water-soluble for excretion. However, the precise physiological role and tissue-specific distribution of this compound are not as extensively characterized as its parent compound. This technical guide provides a comprehensive overview of the current knowledge on the tissue distribution of this compound, compiling available quantitative data, detailing experimental methodologies for its detection, and visualizing the key pathways and workflows involved. This information is intended to serve as a valuable resource for researchers and professionals in the fields of neuroscience, pharmacology, and drug development who are investigating the serotonergic system and its metabolites.
Quantitative Distribution of this compound
Direct quantitative data for this compound in various tissues is limited in the current scientific literature. Most studies have focused on its detection and quantification in biofluids. The following tables summarize the available quantitative data for human plasma, brain microdialysis fluid, and cerebrospinal fluid.
Table 1: Concentration of this compound in Human Plasma [1][2]
| Condition | Concentration (ng/mL) | Number of Subjects | Notes |
| Basal Level (Pilot Study) | 0.9 - 2.8 | 4 | Healthy volunteers. |
| Post-5-HTP Stimulation (Pilot Study) | 22.6 | 1 | 1 hour after 100 mg 5-HTP intake. |
| Basal Level (Main Study) | 19.2 (average) | 9 | Healthy volunteers. |
| Post-5-HTP Stimulation (Main Study) | 15.7 (average) | 9 | 1 hour after 100 mg 5-HTP intake. A decrease was observed in 6 out of 9 subjects. |
Table 2: Concentration of this compound and Related Metabolites in Human Brain Microdialysis and Cerebrospinal Fluid (CSF) [3]
| Analyte | Brain Microdialysis (Patient 1) (nM) | Brain Microdialysis (Patient 2) (nM) | Ventricular CSF (nM) | Lumbar CSF (nM) |
| This compound (5-HT-S) | Not Reported | Not Reported | Not Detected | Not Detected |
| 5-HIAA-Sulfate (5-HIAA-S) | 380 - 550 | Not Reported | 1.5 - 4.5 | 10 - 20 |
| Serotonin (5-HT) | <0.2 | <1 | 0.1 - 0.3 | 0.05 - 0.15 |
| 5-HIAA | 90 - 110 | Not Reported | 100 - 200 | 150 - 250 |
Note: While this compound itself was not quantified in this particular brain study, the presence of its downstream metabolite, 5-HIAA-Sulfate, suggests that sulfation of the serotonin pathway occurs within the central nervous system.
Potential Sites of this compound Synthesis: Tissue Distribution of Sulfotransferases
The presence and activity of sulfotransferase (SULT) enzymes that utilize serotonin as a substrate are strong indicators of the tissues where this compound is likely synthesized. The SULT1A subfamily, particularly SULT1A3, has been identified as the primary enzyme responsible for the sulfation of serotonin and other phenolic monoamines.
Table 3: Tissue Distribution of Key Human Sulfotransferase Isoforms
| SULT Isoform | Primary Substrates | Key Tissue Distribution | Relevance to Serotonin Sulfation |
| SULT1A1 | Phenols, estrogens, thyroid hormones | Liver, gastrointestinal tract, lung, kidney, platelets, brain | May contribute to serotonin sulfation, although with lower affinity than SULT1A3. |
| SULT1A3 | Dopamine, Norepinephrine, Serotonin | Gastrointestinal tract (especially small intestine), platelets, liver (lower levels) | The principal enzyme responsible for serotonin sulfation. |
| SULT1E1 | Estrogens, DHEA | Liver, adrenal gland, endometrium, testis | Unlikely to be a major contributor to direct serotonin sulfation. |
The high expression of SULT1A3 in the gastrointestinal tract suggests that a significant portion of peripheral this compound may be generated in this region, where the majority of the body's serotonin is also produced. Its presence in platelets and the liver also points to these as sites of serotonin sulfation. While SULT1A1 is present in the brain, the specific contribution of different SULT isoforms to serotonin sulfation within the central nervous system requires further investigation.
Experimental Protocols
Protocol 1: Quantification of this compound in Human Plasma by LC-MS[1]
This protocol outlines the liquid chromatography-mass spectrometry (LC-MS) method used for the quantification of this compound in human plasma samples.
1. Sample Preparation:
-
To 100 µL of plasma, add a known concentration of this compound internal standard.
-
Precipitate proteins by adding 300 µL of acetonitrile containing 1% formic acid.
-
Vortex and centrifuge the samples.
-
Load the supernatant onto a solid-phase extraction (SPE) cartridge for further purification.
-
Elute the analyte from the SPE cartridge and collect for LC-MS analysis.
2. Liquid Chromatography (LC) Conditions:
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: 0.1% Formic Acid in Water
-
Gradient: A gradient elution is used, starting with a high percentage of mobile phase A, which is gradually decreased to allow for the separation of polar analytes.
-
Flow Rate: Typically in the range of 0.2-0.4 mL/min.
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard are monitored for quantification.
Protocol 2: Quantification of this compound in Human Brain Microdialysis and CSF by UPLC-MS/MS[3]
This protocol details the ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the analysis of this compound and other neurotransmitter metabolites.
1. Sample Preparation:
-
Brain microdialysis and CSF samples are typically analyzed directly with minimal sample preparation, often just centrifugation to remove any particulate matter.
2. Ultra-Performance Liquid Chromatography (UPLC) Conditions:
-
Column: A sub-2 µm particle size reversed-phase column (e.g., C18) is commonly used for efficient separation.
-
Mobile Phase A: Water with a small percentage of formic acid (e.g., 0.1%) to improve ionization.
-
Mobile Phase B: Acetonitrile or methanol with a small percentage of formic acid.
-
Gradient: A gradient elution is employed to separate a wide range of analytes with different polarities.
3. Tandem Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+) for this compound.
-
Detection Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
-
SRM/MRM Transitions: Specific transitions for each analyte are monitored to ensure selectivity and sensitivity.
Visualizations
Signaling and Metabolic Pathways
Caption: Serotonin Sulfation Pathway.
Experimental Workflow
Caption: LC-MS/MS Experimental Workflow.
Conclusion and Future Directions
The sulfation of serotonin to form this compound represents a key metabolic pathway with implications for regulating serotonin levels and activity. Current analytical methods, particularly LC-MS/MS, provide the necessary sensitivity and specificity for the reliable quantification of this metabolite in biological fluids. The available data indicates the presence of this compound in human plasma and suggests its formation within the central nervous system.
A significant knowledge gap remains concerning the quantitative distribution of this compound in various peripheral tissues. While the high expression of the SULT1A3 enzyme in the gastrointestinal tract strongly suggests this as a primary site of synthesis, direct measurement of this compound in intestinal and other tissues is needed to confirm this. Future research should focus on developing and applying robust extraction and analytical methods for the quantification of this compound in a wider range of biological matrices. Such studies will be crucial for a more complete understanding of the physiological and pathological roles of this serotonin metabolite and may open new avenues for therapeutic intervention in disorders related to serotonergic dysfunction.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of Serotonin and Dopamine Metabolites in Human Brain Microdialysis and Cerebrospinal Fluid Samples by UPLC-MS/MS: Discovery of Intact Glucuronide and Sulfate Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of serotonin O-sulphate by LC-MS method in plasma of healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Mass Spectrometric Analysis of Serotonin O-Sulfate
Audience: Researchers, scientists, and drug development professionals.
Introduction: Serotonin O-sulfate is a metabolite of serotonin (5-hydroxytryptamine, 5-HT), a crucial neurotransmitter involved in a wide range of physiological processes.[1][2] The quantification of this compound can provide valuable insights into serotonin metabolism and its potential role in various pathological conditions.[3][4] This document provides detailed application notes and protocols for the analysis of this compound using tandem mass spectrometry (MS/MS) with Multiple Reaction Monitoring (MRM).
I. MRM Transitions for this compound
Multiple Reaction Monitoring (MRM) is a highly sensitive and specific technique used in tandem mass spectrometry for the quantification of molecules. It involves the selection of a specific precursor ion and its subsequent fragmentation into product ions. The monitoring of these specific transitions allows for the accurate quantification of the target analyte even in complex biological matrices.
For the analysis of this compound, the following MRM transitions have been established. The molecule is ionized in positive mode.[5] The mass spectra of the molecular ion decay are associated with the elimination of ammonium (m/z 240) and sulfuric acid (m/z 160), with the latter being the most intense cleavage ion.[5]
Table 1: MRM Transitions and Mass Spectrometer Parameters for this compound [5]
| Compound | MRM Transition (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 257 > 160 | 20 | 19 |
| This compound | 240 > 160 | 35 | 17 |
Note: The combined use of the ion transitions (257 > 160) + (240 > 160) is recommended for quantitative analysis due to the weak electrospray ionization of this compound.[5]
II. Experimental Protocol: Quantification of this compound in Human Plasma
This protocol is based on a validated liquid chromatography-mass spectrometry (LC-MS) method for the quantification of this compound in human plasma.[3][4][5]
A. Materials and Reagents
-
This compound standard (Chemos GmbH)[6]
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water (≥18 MΩ·cm)
-
Methanol (LC-MS grade)
-
Human plasma samples
-
HybridSPE solid phase precipitation cartridges
B. Instrumentation
-
Liquid Chromatography System: Waters Acquity UPLC or equivalent
-
Mass Spectrometer: Waters Quattro Micro tandem quadrupole mass spectrometer or equivalent[5]
-
Analytical Column: Waters Acquity BEH HILIC (1.7 µm, 2.1 x 100 mm)[5]
-
Data Acquisition and Analysis Software: MassLynx 4.1 or equivalent[5]
C. Sample Preparation
-
Standard Curve Preparation: Prepare a stock solution of this compound in 80% methanol.[5] From this stock, create a series of calibration standards in the concentration range of 10 to 225 ng/mL.[5]
-
Plasma Sample Preparation:
-
Thaw frozen plasma samples on ice.
-
To 100 µL of plasma, add 300 µL of 1% formic acid in acetonitrile to precipitate proteins.[5]
-
Vortex the mixture thoroughly.
-
Purify the sample using a HybridSPE solid phase precipitation cartridge according to the manufacturer's instructions.[5]
-
The eluted sample is ready for LC-MS/MS analysis.
-
D. Liquid Chromatography Method
-
Column: Waters Acquity BEH HILIC (1.7 µm, 2.1 x 100 mm)[5]
-
Mobile Phase A: Acetonitrile[5]
-
Mobile Phase B: 0.1% Formic acid in water[5]
-
Flow Rate: 0.2 mL/min[5]
-
Injection Volume: 5 µL[5]
-
Gradient Program: [5]
-
0.0 min: 85% A
-
2.5 min: 55% A
-
3.0 min: 55% A
-
5.0 min: 85% A
-
E. Mass Spectrometry Method
-
Ionization Mode: Positive Electrospray Ionization (ESI+)[5]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions and Parameters: Refer to Table 1.
III. Visualizations
A. Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for the quantification of this compound in plasma samples.
Caption: Experimental workflow for this compound analysis.
B. Metabolic Pathway of Serotonin to this compound
This diagram shows the metabolic conversion of serotonin to this compound, a key catabolic pathway.[7] The sulfation is catalyzed by the SULT1A3 enzyme.[8]
Caption: Metabolic pathway of serotonin to this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. scbt.com [scbt.com]
- 3. Quantification of serotonin O-sulphate by LC-MS method in plasma of healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Quantification of serotonin O-sulphate by LC-MS method in plasma of healthy volunteers [frontiersin.org]
- 5. Quantification of serotonin O-sulphate by LC-MS method in plasma of healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Sulfation of Catecholamines and Serotonin by SULT1A3 Allozymes - PMC [pmc.ncbi.nlm.nih.gov]
Bioanalytical Method for the Quantification of Serotonin O-Sulfate in Human Plasma using LC-MS/MS
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Serotonin (5-hydroxytryptamine, 5-HT), a crucial neurotransmitter, is metabolized into various compounds, including Serotonin O-sulfate (5-HT-O-SO4). The quantification of this metabolite in biological matrices is essential for understanding serotonin metabolism and its potential role as a biomarker in various physiological and pathological conditions. This document provides a detailed protocol for a validated bioanalytical method for the determination of this compound in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Serotonin Metabolism and Signaling Pathway
Serotonin is synthesized from the amino acid tryptophan. Its signaling is terminated by reuptake and subsequent metabolism. One of the metabolic pathways involves sulfation, catalyzed by sulfotransferase enzymes, to form this compound.
Experimental Protocol: LC-MS/MS Quantification of this compound
This protocol is based on a validated method for the analysis of this compound in human plasma.[1]
Materials and Reagents
-
This compound reference standard
-
Human plasma (EDTA)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Methanol (LC-MS grade)
-
Deionized water
-
Solid-Phase Extraction (SPE) cartridges (e.g., HybridSPE®)
Sample Preparation
The sample preparation involves protein precipitation followed by solid-phase extraction (SPE).
-
Protein Precipitation:
-
To 100 µL of human plasma, add 300 µL of 1% formic acid in acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge according to the manufacturer's instructions.
-
Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Wash the cartridge to remove interfering substances. A typical wash solution is 1 mL of 5% methanol in water.
-
Elute the this compound with an appropriate elution solvent, such as 1 mL of methanol containing 1% formic acid.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase starting condition (85% Acetonitrile with 0.1% Formic Acid).
-
LC-MS/MS Conditions
Liquid Chromatography (LC):
| Parameter | Condition |
| Column | Acquity UPLC BEH HILIC (1.7 µm, 2.1 x 100 mm) or equivalent |
| Mobile Phase A | 0.1% Formic Acid in Acetonitrile |
| Mobile Phase B | 0.1% Formic Acid in Water |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | Time (min) |
| 0.0 | |
| 2.5 | |
| 3.0 | |
| 3.1 | |
| 5.0 |
Tandem Mass Spectrometry (MS/MS):
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition | 257.1 > 160.1 |
| Cone Voltage | 30 V |
| Collision Energy | 20 eV |
Data Analysis and Quantification
Quantification is performed using a calibration curve prepared by spiking known concentrations of this compound reference standard into a surrogate matrix (e.g., charcoal-stripped plasma or a protein solution).
Experimental Workflow
The overall experimental workflow is depicted in the following diagram.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of the validated bioanalytical method.
Table 1: Calibration Curve and Linearity
| Parameter | Value |
| Linearity Range | 1 - 250 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Calibration Model | Linear, 1/x weighting |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Accuracy (% Bias) | Precision (%RSD) |
| LLOQ | 1 | ± 20% | ≤ 20% |
| Low QC | 3 | ± 15% | ≤ 15% |
| Mid QC | 50 | ± 15% | ≤ 15% |
| High QC | 200 | ± 15% | ≤ 15% |
Table 3: Observed Concentrations in Human Plasma
| Population | Concentration Range (ng/mL) |
| Healthy Volunteers (Basal) | 0.9 - 2.8[1] |
| Healthy Volunteers (Post 5-HTP) | 1.2 - 22.6[1] |
Alternative Sample Preparation Methodologies
While the described SPE method is validated and robust, other techniques can be explored for the extraction of this compound from plasma.
-
Liquid-Liquid Extraction (LLE): This technique separates analytes based on their differential solubility in two immiscible liquids. For a polar compound like this compound, a polar organic solvent (e.g., ethyl acetate with a modifier) could be used to extract it from the aqueous plasma matrix after protein precipitation. Optimization of pH and solvent choice is critical for efficient extraction.
-
Supported Liquid Extraction (SLE): SLE is a form of liquid-liquid extraction where the aqueous sample is coated onto an inert solid support. An immiscible organic solvent is then passed through the support to elute the analytes. This technique can offer higher recovery and cleaner extracts compared to traditional LLE by avoiding emulsion formation.
Sample Handling and Stability
Proper sample handling and storage are crucial for accurate quantification of this compound. While specific stability data for this compound is not extensively published, general guidelines for biogenic amines and sulfated metabolites in plasma should be followed:
-
Collection: Collect whole blood in EDTA-containing tubes.
-
Processing: Centrifuge the blood at 2-8°C as soon as possible to separate plasma.
-
Storage:
-
Short-term: Store plasma at 2-8°C for up to 24 hours.
-
Long-term: For storage longer than 24 hours, freeze plasma at -80°C.
-
-
Freeze-Thaw Cycles: Minimize freeze-thaw cycles. If repeated analysis is required, aliquot plasma into smaller volumes before initial freezing.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of this compound in human plasma. The detailed protocol and performance characteristics presented in this application note can be used by researchers to implement this method in their laboratories for various research and clinical applications. The information on alternative extraction techniques and sample handling provides a comprehensive guide for the bioanalysis of this important serotonin metabolite.
References
Application Notes and Protocols: Serotonin O-Sulfate as a Potential Biomarker for Major Depressive Disorder
For Researchers, Scientists, and Drug Development Professionals
Introduction
Major Depressive Disorder (MDD) is a complex psychiatric condition with a significant global health burden. The monoamine hypothesis has long implicated serotonin (5-hydroxytryptamine, 5-HT) in the pathophysiology of depression.[1][2] While direct measurement of serotonin in the brain is invasive, peripheral biomarkers that reflect central serotonergic activity are of great interest for diagnosing MDD, monitoring treatment response, and patient stratification.[3] Serotonin O-sulfate (5-HT-O-SO4) is a metabolite of serotonin, and its quantification in plasma has been proposed as a potential minimally invasive biomarker to evaluate the pathways of serotonin metabolism.[3][4]
These application notes provide a summary of the current understanding of this compound, its potential relevance to MDD, and detailed protocols for its quantification in human plasma. It is important to note that while a validated method for measuring plasma this compound exists, its clinical utility as a biomarker for MDD is still under investigation and requires further validation in patient populations.
Serotonin Metabolism and the Rationale for this compound as a Biomarker
Serotonin is synthesized from the amino acid tryptophan.[5] In the central nervous system, its signaling is terminated by reuptake via the serotonin transporter (SERT) and enzymatic degradation.[6][7][8] One of the metabolic pathways for serotonin involves sulfation, a reaction catalyzed by sulfotransferase enzymes (SULTs). Specifically, SULT1A1 and SULT1A3 are known to sulfate phenolic compounds and catecholamines, respectively, and are expressed in the human brain. The sulfation of serotonin results in the formation of this compound.
The rationale for investigating this compound as a biomarker for MDD is based on the hypothesis that alterations in serotonin metabolism may be reflected in the peripheral concentrations of its metabolites. By quantifying this compound in plasma, it may be possible to gain insights into the activity of the serotonergic system without the need for invasive procedures like lumbar puncture to obtain cerebrospinal fluid (CSF).
Quantitative Data on this compound in Healthy Volunteers
To date, the primary source of quantitative data on this compound levels in human plasma comes from a study by Lozda and Purvinš (2014). This study established a liquid chromatography-mass spectrometry (LC-MS) method to measure 5-HT-O-SO4 in healthy volunteers. The key findings from this study are summarized in the tables below.
Table 1: Basal Plasma Levels of this compound in Healthy Volunteers (Pilot Phase) [3][9]
| Number of Subjects | Basal Plasma 5-HT-O-SO4 Range (ng/mL) |
| 4 | 0.9 - 2.8 |
Table 2: Changes in Plasma this compound Levels After 5-HTP Administration in a Healthy Volunteer (Pilot Phase) [3][9]
| Time Point | Plasma 5-HT-O-SO4 (ng/mL) |
| Before 100 mg 5-HTP | 1.2 |
| 1 hour after 100 mg 5-HTP | 22.6 |
Table 3: Average Plasma this compound Levels Before and After 5-HTP Administration in Healthy Volunteers (Study Phase) [3][9]
| Number of Subjects | Average Plasma 5-HT-O-SO4 Before 5-HTP (ng/mL) | Average Plasma 5-HT-O-SO4 1 hour after 5-HTP (ng/mL) |
| 9 | 19.2 | 15.7 |
Note: In the study phase, six subjects showed a decrease, and three showed an increase in 5-HT-O-SO4 levels one hour after 5-HTP administration.[3][4]
Signaling and Metabolic Pathways
Caption: Serotonin synthesis and metabolism pathway.
Experimental Protocols
The following protocols are based on the methodology described by Lozda and Purvinš (2014) for the quantification of this compound in human plasma.[3]
Protocol 1: Human Plasma Sample Collection and Preparation
1. Materials:
- Vacuum tubes for blood collection (e.g., containing EDTA)
- Centrifuge
- Polypropylene microcentrifuge tubes (12 x 75 mm)
- Freezer (-20°C or lower)
2. Procedure:
- Collect whole blood from subjects into vacuum tubes.
- Centrifuge the blood samples to separate the plasma.
- Carefully aspirate the plasma supernatant and transfer it to polypropylene microcentrifuge tubes.
- Immediately freeze the plasma samples at -20°C or lower until analysis.
Protocol 2: Quantification of this compound by LC-MS
1. Materials and Reagents:
- This compound standard
- Methanol (80%)
- Water
- Acetonitrile (Phase A)
- 0.1% Formic acid aqueous solution (Phase B)
- Liquid chromatography-mass spectrometry (LC-MS) system with a triple quadrupole mass spectrometer
- Analytical column: Waters Acquity BEH HILIC (1.7 µm, 2.1 x 100 mm)
2. Preparation of Calibration Standards:
- Prepare a stock solution of this compound in 80% methanol (e.g., 93 µg/mL).
- Perform serial dilutions of the stock solution to create a series of calibration standards with concentrations ranging from 10 to 225 ng/mL.[3]
3. Sample Preparation for Analysis:
- For each plasma sample, aliquot 100 µL into three separate tubes.
- To two of the aliquots, add 20 µL of a this compound standard solution of a known concentration (standard addition method).
- To the third aliquot, add 20 µL of water.
4. LC-MS Analysis:
- Injection Volume: 5 µL[3]
- Mobile Phase Gradient: [3]
- 0 min: 85% A
- 2.5 min: 55% A
- 3 min: 55% A
- 4 min: 85% A
- 5 min: 85% A
- Flow Rate: 0.2 mL/min[3]
- Mass Spectrometry:
- Ionization Mode: Positive
- Refer to the original publication for specific MS/MS parameters (e.g., cone voltage, collision energy).[10]
// Nodes
Start [label="Start: Subject Recruitment", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
Blood_Collection [label="Blood Sample Collection\n(Vacuum Tubes)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Centrifugation [label="Centrifugation to\nSeparate Plasma", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Plasma_Aliquoting [label="Plasma Aliquoting and\nStorage at -20°C", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Sample_Prep [label="Sample Preparation\n(Standard Addition)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
LC_MS_Analysis [label="LC-MS/MS Analysis", fillcolor="#FBBC05", fontcolor="#202124"];
Data_Analysis [label="Data Analysis and\nQuantification", fillcolor="#34A853", fontcolor="#FFFFFF"];
End [label="End: Results", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges
Start -> Blood_Collection;
Blood_Collection -> Centrifugation;
Centrifugation -> Plasma_Aliquoting;
Plasma_Aliquoting -> Sample_Prep;
Sample_Prep -> LC_MS_Analysis;
LC_MS_Analysis -> Data_Analysis;
Data_Analysis -> End;
}
Caption: Experimental workflow for plasma this compound analysis.
Future Directions and Considerations
The establishment of a reliable method for quantifying this compound in plasma opens up new avenues for research into its potential as a biomarker for MDD.[3][4] Future studies should focus on:
-
Clinical Validation: Measuring and comparing the levels of this compound in a well-characterized cohort of MDD patients and matched healthy controls.
-
Correlation with Disease Severity: Investigating whether plasma this compound levels correlate with the severity of depressive symptoms, as assessed by standardized rating scales.
-
Monitoring Treatment Response: Evaluating changes in this compound levels in MDD patients before and after treatment with antidepressants to determine its utility as a pharmacodynamic biomarker.
-
Exploring the Role of SULTs: Investigating the expression and activity of sulfotransferase enzymes (SULT1A1, SULT1A3) in individuals with MDD to understand the underlying mechanisms of altered serotonin sulfation.
Conclusion
This compound is a promising yet underexplored candidate biomarker for major depressive disorder. The availability of a validated LC-MS method for its quantification in human plasma provides the necessary tool for the research community to investigate its clinical relevance. The protocols and information provided herein are intended to facilitate these future research endeavors, which are crucial for determining the ultimate utility of this compound in the diagnosis and management of MDD.
References
- 1. Serotonin and Major Depression -- Neurotransmitter.net [neurotransmitter.net]
- 2. Serum Serotonin Abnormality in Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of serotonin O-sulphate by LC-MS method in plasma of healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of serotonin O-sulphate by LC-MS method in plasma of healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The serotonin theory of depression: a systematic umbrella review of the evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Serotonin Transporter Binding in Major Depressive Disorder: Impact of Serotonin System Anatomy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Serotonin transporter binding in major depressive disorder: impact of serotonin system anatomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Imaging the serotonin transporter during major depressive disorder and antidepressant treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Serotonin O-Sulfate Analysis
Introduction
Serotonin O-sulfate is a metabolite of serotonin, formed through the sulfation of the parent neurotransmitter. Accurate quantification of this compound in biological matrices such as plasma and urine is crucial for researchers in neuroscience, clinical diagnostics, and drug development to understand the metabolic pathways of serotonin and its potential role as a biomarker. This document provides detailed application notes and protocols for the sample preparation of this compound for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following sections outline three common sample preparation techniques: a combined Protein Precipitation and Solid-Phase Extraction (PP-SPE) method, a standalone Protein Precipitation (PP) method, and a Liquid-Liquid Extraction (LLE) method.
Serotonin Sulfation Pathway
The metabolic conversion of serotonin to this compound is primarily catalyzed by the enzyme Sulfotransferase 1A3 (SULT1A3). This enzyme facilitates the transfer of a sulfonate group from the universal sulfate donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the hydroxyl group of serotonin. This process increases the water solubility of serotonin, aiding in its elimination from the body.
Caption: Metabolic pathway of Serotonin to this compound.
Quantitative Data Summary
The following table summarizes the quantitative data for the different sample preparation techniques. It is important to note that direct comparative studies for this compound across all three methods are limited. Therefore, data from analogous compounds (e.g., other serotonin metabolites or sulfated biogenic amines) are included for comparative purposes and are duly noted.
| Parameter | Protein Precipitation & SPE (this compound in Plasma) | Protein Precipitation (Serotonin in Plasma) | Liquid-Liquid Extraction (Serotonin Metabolites in Urine) |
| Linearity Range | 10 - 225 ng/mL[1] | 0.94 - 240 ng/mL | Not explicitly stated for a range |
| Limit of Detection (LOD) | 26.5 ng/mL[1] | Not explicitly stated | 50 ppb (for 5-HTOL and 5-HIAA) |
| Limit of Quantification (LOQ) | Not explicitly stated | 0.94 ng/mL | Not explicitly stated |
| Recovery | 116 ± 8%[1] | 87.5% - 104% | ~85% (for 5-HTOL and 5-HIAA) |
| Matrix Effect | Present, described as "somewhat dirty plasma samples"[1] | No obvious matrix effect observed | Not explicitly stated |
Experimental Protocols
Method 1: Combined Protein Precipitation and Solid-Phase Extraction (PP-SPE)
This method is highly effective for cleaning complex matrices like plasma and is the most specifically documented for this compound analysis.[1]
Experimental Workflow: PP-SPE
Caption: Workflow for PP-SPE of this compound from plasma.
Protocol:
-
Sample Aliquoting: Aliquot 100 µL of plasma sample into a microcentrifuge tube.
-
Standard Spiking (for standard addition method): Prepare three aliquots for each sample. Spike two aliquots with 20 µL of this compound standard solutions of known concentrations. Add 20 µL of water to the third aliquot.[1]
-
Protein Precipitation: To each 120 µL sample, add 300 µL of a 1% formic acid solution in acetonitrile.[1]
-
Vortexing and Centrifugation: Vortex the tubes for 1 minute to ensure thorough mixing and precipitation of proteins. Centrifuge the samples at 10,000 rpm for 10 minutes.
-
Solid-Phase Extraction: Load the resulting supernatant onto a HybridSPE cartridge.
-
Eluate Collection: Collect the eluate that passes through the cartridge into an HPLC vial.
-
Analysis: Inject a 5 µL aliquot of the eluate into the LC-MS/MS system for analysis.
Method 2: Standalone Protein Precipitation (PP)
This is a simpler and faster method, suitable for high-throughput screening. The following is an adaptable protocol based on methods for serotonin in plasma.
Experimental Workflow: Protein Precipitation
Caption: Workflow for Protein Precipitation of this compound.
Protocol:
-
Sample Aliquoting: Place 150 µL of serum or plasma into a microcentrifuge tube.
-
Internal Standard Addition: Add 50 µL of the internal standard solution.
-
Precipitation: Add 200 µL of cold acetonitrile to the sample.
-
Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at a high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate for analysis.
-
Analysis: Inject the supernatant directly into the LC-MS/MS system.
Method 3: Liquid-Liquid Extraction (LLE)
LLE is a classic technique that separates analytes based on their differential solubility in two immiscible liquids. This adaptable protocol is based on methods for other serotonin metabolites in urine.
Experimental Workflow: Liquid-Liquid Extraction
Caption: Workflow for LLE of this compound from urine.
Protocol:
-
Sample Preparation: To 1 mL of urine in a glass tube, add the internal standard and an appropriate buffer to adjust the pH. For acidic metabolites, acidification (e.g., with HCl) may enhance extraction into an organic solvent.
-
Extraction: Add 3 mL of an immiscible organic solvent (e.g., ethyl acetate or a mixture of isopropanol and ethyl acetate).
-
Mixing: Vortex the mixture for 5-10 minutes to facilitate the transfer of the analyte into the organic phase.
-
Phase Separation: Centrifuge at 3000 rpm for 5 minutes to achieve clear separation of the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a new tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the mobile phase used for LC-MS/MS analysis.
-
Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
References
Application Notes and Protocols for the Quantification of Serotonin O-Sulfate in Cerebrospinal Fluid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the quantitative analysis of Serotonin O-Sulfate in cerebrospinal fluid (CSF) using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocols are compiled from established methodologies to ensure accuracy and reproducibility in research and clinical settings.
Introduction
Serotonin (5-hydroxytryptamine, 5-HT), a critical monoamine neurotransmitter, is extensively metabolized in the human body. One of the key metabolic pathways is sulfation, which results in the formation of this compound (5-HT-O-SO4). This conjugate has been identified in human cerebrospinal fluid (CSF), and its quantification can provide valuable insights into central serotonergic activity and potential alterations in various neurological and psychiatric disorders.[1][2] The analysis of intact sulfate conjugates, such as 5-HT-O-SO4, is crucial as it offers a more direct and reliable measure of sulfonation pathways compared to methods that rely on hydrolysis.[1] This document outlines a detailed protocol for the sensitive and specific quantification of this compound in CSF by UPLC-MS/MS.
Serotonin Sulfation Pathway
The metabolic conversion of serotonin to this compound is an important phase II detoxification reaction. This biotransformation is catalyzed by sulfotransferase enzymes, which transfer a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group of serotonin. This process increases the water solubility of serotonin, facilitating its excretion. The quantification of this compound in CSF can serve as a biomarker for the activity of this metabolic pathway within the central nervous system.
Caption: Metabolic pathway of Serotonin sulfation.
Experimental Protocols
Cerebrospinal Fluid Sample Collection and Preparation
Proper sample handling is critical to ensure the stability of this compound and the overall integrity of the CSF sample.
-
Collection: CSF should be collected by lumbar puncture into polypropylene tubes.[3] To minimize contamination, the first few milliliters can be discarded or used for other routine analyses.[3] Samples should be protected from light.[3]
-
Processing: Immediately after collection, centrifuge the CSF at 3000 x g for 10 minutes at 4°C to remove any cells or particulate matter.[3]
-
Acidification and Storage: For analysis of monoamines and their metabolites, the supernatant should be acidified. Add 10 µL of perchloric acid per 1 mL of CSF.[3] Immediately after processing, samples should be frozen and stored at -80°C until analysis.[4]
Sample Pre-treatment for LC-MS/MS Analysis
This protocol is adapted from methodologies developed for the analysis of serotonin and its metabolites in biological fluids.[5]
-
Thawing: Thaw frozen CSF samples on ice.
-
Internal Standard Spiking: Spike the CSF sample with an appropriate internal standard (e.g., a stable isotope-labeled this compound) to correct for matrix effects and variations in sample processing.
-
Protein Precipitation: Add three volumes of ice-cold acetonitrile containing 1% formic acid to one volume of the CSF sample. For example, to 100 µL of CSF, add 300 µL of the acetonitrile solution.[5]
-
Vortexing and Centrifugation: Vortex the mixture thoroughly for 30 seconds and then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube for analysis.
UPLC-MS/MS Quantification of this compound
The following parameters are based on established methods for the analysis of serotonin metabolites in CSF and plasma.[1][5]
Instrumentation:
-
UPLC System: A Waters Acquity UPLC system or equivalent.
-
Mass Spectrometer: A triple quadrupole mass spectrometer such as a Micromass Quattro Micro or equivalent, equipped with an electrospray ionization (ESI) source.[5]
Chromatographic Conditions:
-
Column: Waters Acquity BEH HILIC (1.7 µm, 2.1 x 100 mm).[5]
-
Mobile Phase A: Acetonitrile.[5]
-
Mobile Phase B: 0.1% Formic acid in water.[5]
-
Flow Rate: 0.2 mL/min.[5]
-
Injection Volume: 5 µL.[5]
-
Gradient Elution: [5]
-
0.0 min: 85% A
-
2.5 min: 55% A
-
3.0 min: 55% A
-
3.1 min: 85% A
-
5.0 min: 85% A
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[1]
-
Analysis Mode: Multiple Reaction Monitoring (MRM).[5]
-
MRM Transitions:
Quantitative Data Summary
The following table summarizes the quantitative parameters for the analysis of this compound and related compounds in human CSF, as reported in the literature.
| Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (r²) | Reference |
| This compound | 0.3 - 25 nM | Not explicitly stated, but LOQ is typically S/N ≥ 10 | >0.996 | [1] |
| Serotonin | 0.02 - 0.40 nM | Not explicitly stated, but LOQ is typically S/N ≥ 10 | >0.996 | [1] |
Note: The LOD and linearity values are for a direct UPLC-MS/MS method for a panel of serotonin and dopamine metabolites, including their sulfate conjugates, in human CSF.[1] The LOQ was defined as a signal-to-noise ratio of at least 10 with at most a 20% deviation from the linearity curve.[1]
Experimental Workflow
The following diagram illustrates the complete workflow for the quantification of this compound in CSF.
Caption: Experimental workflow for CSF analysis.
Conclusion
The presented application notes and protocols provide a robust framework for the quantification of this compound in cerebrospinal fluid. The use of UPLC-MS/MS offers high sensitivity and specificity, enabling the reliable measurement of this important serotonin metabolite. Accurate quantification of this compound in CSF has the potential to advance our understanding of serotonergic metabolism in the central nervous system and may contribute to the development of novel biomarkers for neurological and psychiatric conditions.
References
- 1. Determination of Serotonin and Dopamine Metabolites in Human Brain Microdialysis and Cerebrospinal Fluid Samples by UPLC-MS/MS: Discovery of Intact Glucuronide and Sulfate Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of Serotonin and Dopamine Metabolites in Human Brain Microdialysis and Cerebrospinal Fluid Samples by UPLC-MS/MS: Discovery of Intact Glucuronide and Sulfate Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Serotonin Impairment in CSF of PD Patients, without an Apparent Clinical Counterpart | PLOS One [journals.plos.org]
- 4. rch.org.au [rch.org.au]
- 5. Quantification of serotonin O-sulphate by LC-MS method in plasma of healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring Serotonin O-Sulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Serotonin O-sulfate (5-HT-SO4) is a significant metabolite of serotonin (5-hydroxytryptamine, 5-HT), a critical neurotransmitter involved in a vast array of physiological and pathological processes. The formation of this compound is catalyzed by the sulfotransferase enzyme SULT1A3. While historically less studied than other serotonin metabolites like 5-hydroxyindoleacetic acid (5-HIAA), recent advancements in analytical techniques, particularly liquid chromatography-mass spectrometry (LC-MS), have enabled the precise quantification of this compound in various biological matrices. This has opened new avenues for exploring its clinical utility as a biomarker in neurological and psychiatric disorders, as a diagnostic tool, and in the assessment of drug metabolism and safety.
These application notes provide a comprehensive overview of the current and potential clinical applications of measuring this compound, complete with detailed experimental protocols and data presentation to support researchers and drug development professionals.
Clinical Applications
The measurement of this compound offers promising applications in several key areas of clinical research and drug development:
-
Biomarker for SULT1A3 Enzyme Activity: SULT1A3 is the primary enzyme responsible for the sulfation of serotonin and other monoamines.[1] Genetic variations (polymorphisms) in the SULT1A3 gene can lead to differences in enzyme activity, affecting an individual's capacity to metabolize serotonin.[1] Measuring the levels of this compound can serve as a direct, in vivo indicator of SULT1A3 phenotype, which may have implications for personalized medicine and understanding individual predispositions to certain conditions.
-
Potential Biomarker in Psychiatric and Neurological Disorders: Alterations in serotonin metabolism are implicated in the pathophysiology of numerous psychiatric and neurological conditions, including depression.[2][3] While the role of peripheral serotonin as a direct biomarker for depression is still under investigation and has shown inconsistent results, exploring its metabolites like this compound could provide a more stable and informative measure of serotonergic system activity.[4][5] Further research is warranted to establish a definitive link between this compound levels and these disorders.
-
Carcinoid Syndrome and Neuroendocrine Tumors: Carcinoid tumors are known to produce excessive amounts of serotonin, leading to carcinoid syndrome.[6][7] The primary diagnostic marker for this condition is the measurement of 5-HIAA in urine.[8][9] While urinary serotonin itself can be measured, its clinical utility is considered secondary to 5-HIAA.[10] The measurement of urinary this compound in this context is an area for further investigation to determine if it can provide additional diagnostic or prognostic value.
-
Drug Development and Preclinical Safety: Sulfation is a crucial pathway in the metabolism of many drugs and xenobiotics.[11] Monitoring this compound levels can be a valuable tool in preclinical and clinical drug development. It can be used to assess whether a new drug candidate inhibits or induces SULT1A3 activity, which could lead to drug-drug interactions with serotonin or other SULT1A3 substrates. In preclinical toxicology studies, measuring this metabolite could help to identify any unintended effects of a new chemical entity on serotonin metabolism.
Data Presentation
The following tables summarize the available quantitative data on this compound levels in healthy individuals. This data can serve as a reference for clinical studies.
Table 1: Basal Plasma this compound Levels in Healthy Volunteers
| Study Population | Number of Subjects (n) | Mean Basal Concentration (ng/mL) | Range of Basal Concentration (ng/mL) | Citation |
| Healthy Volunteers (Pilot Phase) | 4 | Not Reported | 0.9 - 2.8 | |
| Healthy Volunteers (Study Phase) | 9 | 19.2 | Not Reported |
Table 2: Changes in Plasma this compound Levels After Oral Administration of 5-Hydroxytryptophan (5-HTP) in Healthy Volunteers
| Study Population | Number of Subjects (n) | Dosage of 5-HTP | Time Point of Measurement | Mean Concentration Change (ng/mL) | Individual Responses | Citation | | --- | --- | --- | --- | --- | --- | | Healthy Volunteer (Pilot Phase) | 1 | 100 mg | 1 hour post-administration | 1.2 to 22.6 | Increase | | | Healthy Volunteers (Study Phase) | 9 | 100 mg | 1 hour post-administration | 19.2 to 15.7 (average) | 6 subjects showed a decrease, 3 subjects showed an increase | |
Experimental Protocols
Accurate and reproducible measurement of this compound is critical for its clinical application. The following are detailed protocols for the quantification of this compound in human plasma, cerebrospinal fluid (CSF), and urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Protocol 1: Quantification of this compound in Human Plasma
This protocol is adapted from a validated LC-MS method.
1. Materials and Reagents:
-
This compound standard
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ultrapure water
-
Human plasma (for calibration standards and quality controls)
-
Microcentrifuge tubes
-
LC-MS/MS system (e.g., Triple Quadrupole)
2. Sample Preparation:
-
Standard Curve Preparation: Prepare a stock solution of this compound in 80% methanol. Serially dilute the stock solution with 80% methanol to create calibration standards ranging from 10 to 225 ng/mL.
-
Sample Collection and Storage: Collect whole blood in EDTA tubes. Centrifuge at 3000 rpm for 10 minutes at 4°C to separate plasma. Store plasma samples at -80°C until analysis.
-
Protein Precipitation: To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing an internal standard (if available). Vortex for 1 minute.
-
Centrifugation: Centrifuge the mixture at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase composition.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC) Conditions:
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over several minutes.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions: Monitor for the specific precursor-to-product ion transition for this compound (e.g., m/z 257 -> 160).
-
Optimize cone voltage and collision energy for maximum signal intensity.
-
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of this compound in the plasma samples by interpolating their peak area ratios from the calibration curve.
Protocol 2: Quantification of this compound in Human Cerebrospinal Fluid (CSF)
This protocol is based on a method for the analysis of serotonin and its metabolites in human brain microdialysis and CSF samples.[2]
1. Materials and Reagents:
-
Same as Protocol 1, with the addition of human CSF for calibration standards.
2. Sample Preparation:
-
Standard Curve Preparation: Prepare calibration standards by spiking known amounts of this compound into artificial or pooled human CSF.
-
Sample Collection and Storage: Collect CSF according to standard clinical procedures. Centrifuge to remove any cellular debris and store at -80°C.
-
Direct Injection (if sample is clean) or Protein Precipitation:
-
For direct injection, dilute the CSF sample with the initial mobile phase.
-
For samples with higher protein content, follow the protein precipitation steps outlined in Protocol 1.
-
3. LC-MS/MS Analysis:
-
UPLC-MS/MS Conditions:
-
Utilize an Ultra-Performance Liquid Chromatography (UPLC) system for enhanced resolution and sensitivity.
-
Column: A high-strength silica (HSS) T3 or similar column suitable for polar compounds.
-
Mobile Phase and Gradient: Similar to Protocol 1, but may require optimization for CSF matrix.
-
Mass Spectrometry: A high-sensitivity tandem mass spectrometer is recommended. Monitor the specific MRM transition for this compound.
-
4. Data Analysis:
-
Follow the data analysis steps as described in Protocol 1.
Protocol 3: Quantification of this compound in Human Urine
This protocol is adapted from established methods for analyzing serotonin and its metabolites in urine.
1. Materials and Reagents:
-
Same as Protocol 1, with the addition of human urine for calibration standards.
-
Solid-Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange).
2. Sample Preparation:
-
Standard Curve Preparation: Prepare calibration standards by spiking known amounts of this compound into pooled human urine.
-
Sample Collection and Storage: Collect a 24-hour urine sample or a spot urine sample. Measure the total volume and store aliquots at -80°C.
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge with methanol followed by water.
-
Load the urine sample (pre-adjusted to an appropriate pH if necessary).
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute this compound with a stronger, acidified organic solvent.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
3. LC-MS/MS Analysis:
-
Follow the LC-MS/MS conditions as described in Protocol 1, with potential modifications to the gradient to optimize for the urine matrix.
4. Data Analysis:
-
Follow the data analysis steps as described in Protocol 1. Urinary concentrations are typically normalized to creatinine to account for variations in urine dilution.
Mandatory Visualizations
References
- 1. Urinary serotonin in the diagnosis of carcinoid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. No evidence that depression is caused by low serotonin levels, finds comprehensive review | UCL News - UCL – University College London [ucl.ac.uk]
- 3. Mild serotonin syndrome: A report of 12 cases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measuring serotonin synthesis: from conventional methods to PET tracers and their (pre)clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Serotonin syndrome controversies: A need for consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of serotonin O-sulphate by LC-MS method in plasma of healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A case study of delayed serotonin syndrome: lessons learned - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. documents.cap.org [documents.cap.org]
- 9. Serum Serotonin Abnormality in Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hydroxylated serotonin and dopamine as substrates and inhibitors for human cytosolic SULT1A3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Carcinoid Syndrome due to Neuroendocrine Tumors - Hormonal and Metabolic Disorders - Merck Manual Consumer Version [merckmanuals.com]
Troubleshooting & Optimization
Technical Support Center: Analysis of Serotonin O-Sulfate in Biological Samples
Welcome to the Technical Support Center for the analysis of Serotonin O-sulfate (SOS). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the quantification of SOS in biological matrices. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the stability and integrity of your samples, leading to accurate and reproducible experimental outcomes.
Troubleshooting Guides
This section addresses specific issues that you might encounter during your experiments in a direct question-and-answer format.
Question 1: My this compound recovery is low and inconsistent. What are the likely causes?
Answer: Low and variable recovery of polar metabolites like this compound is a common challenge. The issue can typically be traced back to one of three areas: sample preparation, analyte stability, or adsorption.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Inefficient Extraction | This compound is a polar molecule. Standard protein precipitation might not remove sufficient matrix components, and liquid-liquid extraction may not efficiently partition the analyte.[1] | Optimize your extraction procedure. Solid-Phase Extraction (SPE) is often more effective for cleaning up complex samples and concentrating polar analytes. Consider experimenting with different SPE sorbents, such as mixed-mode anion exchange, and various elution solvents.[1] |
| Analyte Degradation | This compound is susceptible to enzymatic hydrolysis by sulfatases present in biological matrices, which can cleave the sulfate group.[1] Degradation can also be accelerated by improper pH or temperature. | Work quickly and keep samples on ice or at 4°C throughout the extraction process.[1] Consider the immediate addition of a broad-spectrum sulfatase inhibitor to your collection tubes. For long-term storage, samples should be frozen at -80°C immediately after processing. |
| Adsorption to Surfaces | Polar analytes can adsorb to glass or plastic surfaces, leading to significant loss, especially at low concentrations. | Use low-retention polypropylene tubes and pipette tips. Silanized glassware can also be used to minimize adsorption. |
| Incorrect Sample pH | The pH of the sample can affect the stability and extraction efficiency of ionizable compounds like this compound.[1] | Ensure the sample pH is adjusted to a level that maintains the stability of the sulfate ester bond and is optimal for your chosen extraction method. |
Question 2: I am observing a steady decline in this compound concentration in my stored samples. What is the cause and how can I prevent it?
Answer: A decline in concentration over time points to analyte instability in the storage conditions. For this compound, the primary culprits are enzymatic and chemical hydrolysis.
Degradation Pathways & Prevention:
| Degradation Pathway | Description | Prevention Strategy |
| Enzymatic Hydrolysis | Sulfatase enzymes, present in plasma and other biological fluids, can cleave the sulfate group from this compound, converting it to serotonin.[1] | Immediate Freezing: Promptly freeze plasma samples at -80°C after collection and processing. Sulfatase Inhibitors: Add a sulfatase inhibitor to the collection tube. While specific inhibitors for SOS are not well-documented for this purpose, broad-spectrum inhibitors may be effective. |
| Chemical Hydrolysis | The sulfate ester bond is susceptible to hydrolysis, a reaction that is accelerated in acidic conditions.[2] | pH Control: Maintain a neutral to slightly alkaline pH in your samples. Use buffered collection tubes if necessary. Avoid repeated freeze-thaw cycles which can cause pH shifts. |
| Oxidation | The indole ring of the serotonin moiety is susceptible to oxidation, although this is a lesser concern for the sulfated form compared to free serotonin.[3] | Antioxidants: While not always necessary for the sulfated form, if you suspect oxidation, consider adding antioxidants like ascorbic acid, especially if samples will be at room temperature for any length of time. Light Protection: Store samples in amber tubes or protected from light to prevent photolytic degradation.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal procedure for blood collection to ensure this compound stability?
A1: Proper blood collection and initial processing are critical.
-
Anticoagulant: Use tubes containing EDTA.
-
Handling: Keep the blood sample on ice immediately after collection to minimize enzymatic activity.
-
Centrifugation: Centrifuge at a low speed (e.g., 100-200 x g) to separate plasma without causing significant platelet activation. A second, higher-speed centrifugation (e.g., 4500 x g) of the resulting plasma is recommended to produce platelet-poor plasma (PPP), which will minimize interference from platelet-derived serotonin.[4]
-
Processing Time: Process blood to plasma within one hour of collection.
-
Storage: Immediately freeze the resulting plasma at -80°C.
Q2: How should I store my biological samples for short-term and long-term analysis of this compound?
A2: Storage conditions are critical for maintaining the integrity of this compound.
| Storage Duration | Temperature | Recommendations |
| Up to 24 hours | 4°C (Refrigerated) | While serotonin itself is relatively stable at this temperature for 24 hours, the risk of enzymatic degradation of SOS is higher.[5] Analysis should be performed as soon as possible. |
| Short-term (up to 20 days) | -20°C to -24°C | This is a viable option for short-term storage. One study successfully quantified SOS in plasma samples stored at -24°C for up to 20 days.[6][7] |
| Long-term (months to years) | -80°C or Liquid Nitrogen | For long-term stability and to minimize any potential degradation, ultra-low temperatures are strongly recommended.[8] |
Q3: Is there a difference in the stability of this compound in plasma versus serum?
A3: While direct comparative stability studies for this compound are limited, studies on other metabolites suggest that plasma is often superior to serum for stability. The coagulation process in serum can lead to the release of cellular contents and enzymes, which may increase the degradation of labile analytes. For this reason, plasma is generally the recommended matrix.[9]
Q4: Can I use sulfatase inhibitors to stabilize my samples? If so, which ones?
A4: Yes, using sulfatase inhibitors is a sound strategy. While a specific inhibitor validated for this compound in biological samples is not prominently cited, broad-spectrum sulfatase inhibitors are commercially available and can be effective. These are often sold as cocktails. It is advisable to test the compatibility of any inhibitor with your analytical method to ensure it does not cause interference.
Experimental Protocols
Protocol 1: Blood Collection and Plasma Preparation for this compound Analysis
-
Collection: Draw whole blood into a pre-chilled EDTA tube.
-
Mixing: Gently invert the tube 8-10 times to ensure proper mixing with the anticoagulant.
-
Cooling: Immediately place the tube on ice.
-
First Centrifugation: Within 1 hour of collection, centrifuge the blood at 100-200 x g for 10 minutes at 4°C.
-
Plasma Transfer: Carefully transfer the supernatant (platelet-rich plasma) to a new pre-chilled polypropylene tube, being careful not to disturb the buffy coat.
-
Second Centrifugation: Centrifuge the plasma at 4500 x g for 15 minutes at 4°C to pellet any remaining platelets.[4]
-
Aliquoting: Transfer the platelet-poor plasma supernatant to new, clearly labeled, low-retention polypropylene tubes.
-
Storage: Immediately store the plasma aliquots at -80°C until analysis.
Protocol 2: Quantification of this compound by LC-MS
This protocol is based on a validated method for the quantification of this compound in human plasma.[10][11]
-
Sample Preparation:
-
Thaw frozen plasma samples on ice.
-
To a 100 µL aliquot of plasma, add an appropriate internal standard.
-
Add 300 µL of 1% formic acid in acetonitrile to precipitate proteins.
-
Vortex mix and then centrifuge at 10,000 rpm for 10 minutes.
-
-
Solid-Phase Extraction (Optional but Recommended):
-
Load the supernatant onto a suitable SPE cartridge (e.g., a mixed-mode or hydrophilic interaction liquid chromatography [HILIC] sorbent).
-
Wash the cartridge to remove interfering substances.
-
Elute the this compound with an appropriate solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Column: A HILIC column is suitable for retaining the polar this compound.
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 0.1% formic acid) is typically used.
-
Mass Spectrometry: Use a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
-
Visualizations
Caption: Primary degradation pathways of this compound in biological samples.
Caption: Recommended workflow for sample collection and processing.
Caption: A logical workflow for troubleshooting low recovery of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. Sulfatase inhibitors: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hercare.se [hercare.se]
- 5. On the accurate measurement of serotonin in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantification of serotonin O-sulphate by LC-MS method in plasma of healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Quantification of serotonin O-sulphate by LC-MS method in plasma of healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. science.rsu.lv [science.rsu.lv]
Technical Support Center: Troubleshooting Ion Suppression in Serotonin O-Sulfate Quantification
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the quantification of Serotonin O-sulfate using liquid chromatography-mass spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem in this compound quantification?
A1: Ion suppression is a type of matrix effect where components in the sample other than the analyte of interest (in this case, this compound) interfere with the ionization process in the mass spectrometer's source.[1][2][3][4] This interference reduces the signal intensity of the target analyte, leading to inaccurate and imprecise quantification, decreased sensitivity, and potentially false negative results.[2][3][5] In the context of this compound analysis, endogenous components from biological matrices like plasma or serum can co-elute and suppress its ionization.[1][6]
Q2: What are the common causes of ion suppression in LC-MS analysis of this compound?
A2: Ion suppression in this compound analysis can stem from various sources:
-
Endogenous Matrix Components: Biological samples are complex mixtures containing salts, lipids, proteins, and other small molecules that can interfere with the ionization of this compound.[1][6] Phospholipids are a major contributor to ion suppression in plasma and serum samples.[6][7]
-
Co-eluting Compounds: Any compound that elutes from the liquid chromatography (LC) column at the same time as this compound can compete for ionization, leading to a suppressed signal.[1][2][8]
-
Exogenous Materials: Contaminants introduced during sample preparation, such as polymers from plastic tubes or anticoagulants like heparin, can also cause ion suppression.[2][9]
-
Mobile Phase Additives: While necessary for chromatography, high concentrations of mobile phase additives can sometimes contribute to ion suppression.[2]
Q3: How can I detect if ion suppression is affecting my this compound measurements?
A3: Two common methods to assess ion suppression are:
-
Post-Column Infusion: This technique involves infusing a constant flow of a this compound standard solution directly into the mass spectrometer while injecting a blank matrix extract through the LC system.[4][5] A dip in the baseline signal at the retention time of this compound indicates the presence of co-eluting, suppressing agents.[4]
-
Matrix Effect Evaluation: This involves comparing the peak area of this compound in a standard solution prepared in a pure solvent to the peak area of the same concentration spiked into an extracted blank matrix.[1][10] A lower peak area in the matrix sample signifies ion suppression. The percentage of matrix effect can be calculated using the following formula:
A value below 100% indicates ion suppression, while a value above 100% suggests ion enhancement.[10]
Troubleshooting Guide
This guide provides solutions to specific problems you might encounter during your experiments.
Problem 1: Low or no signal for this compound in biological samples compared to standards in solvent.
-
Possible Cause: Significant ion suppression from matrix components.
-
Solutions:
-
Improve Sample Preparation:
-
Solid-Phase Extraction (SPE): This is a highly effective technique for removing interfering matrix components while concentrating the analyte.[1][3]
-
Liquid-Liquid Extraction (LLE): LLE can also effectively separate this compound from many interfering substances.[1][3]
-
Protein Precipitation (PPT): While a simpler method, it may be less effective at removing all interfering components, especially phospholipids.[2][11] Consider using specialized PPT plates that remove phospholipids.[11]
-
-
Optimize Chromatographic Separation:
-
Adjust the mobile phase gradient to better separate this compound from co-eluting matrix components.[1]
-
Consider using a different stationary phase or a column with a smaller particle size for improved resolution.[12] A pentafluorophenylpropyl column has been shown to provide good retention and separation for serotonin metabolites.[12]
-
-
Dilute the Sample: Diluting the sample extract can reduce the concentration of interfering compounds, thereby mitigating ion suppression.[2][3] However, this may compromise the limit of detection.[3]
-
Problem 2: Poor reproducibility and accuracy in quantitative results.
-
Possible Cause: Variable ion suppression across different samples or calibration standards.
-
Solutions:
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An SIL-IS for this compound is the ideal solution. It co-elutes with the analyte and experiences similar ion suppression, allowing for accurate correction of the signal.[1]
-
Matrix-Matched Calibration Standards: Prepare your calibration standards in the same biological matrix as your samples (e.g., blank plasma).[1] This helps to ensure that the standards and samples experience similar matrix effects.
-
Standard Addition Method: In this method, known amounts of a this compound standard are added to aliquots of the sample. This can be an effective way to quantify the analyte in the presence of matrix effects.[13]
-
Problem 3: Gradual decrease in signal intensity over a sequence of injections.
-
Possible Cause: Accumulation of matrix components on the analytical column or in the mass spectrometer's ion source.
-
Solutions:
-
Implement a Column Wash Step: Include a high-organic wash at the end of each chromatographic run to elute strongly retained matrix components from the column.[14]
-
Use a Guard Column: A guard column can help protect the analytical column from strongly retained interferences.[14]
-
Regular Ion Source Cleaning: Follow the manufacturer's recommendations for cleaning the ion source to remove accumulated contaminants.
-
Experimental Protocols
Protocol 1: Post-Column Infusion for Ion Suppression Detection
-
Prepare a standard solution of this compound at a concentration that gives a stable and moderate signal (e.g., 100 ng/mL).
-
Set up a T-junction to connect the LC eluent with a syringe pump infusing the this compound standard solution at a low flow rate (e.g., 5-10 µL/min).
-
Begin the infusion and allow the mass spectrometer signal to stabilize, establishing a constant baseline.
-
Inject a prepared blank matrix extract (e.g., protein-precipitated blank plasma) onto the LC column.
-
Monitor the baseline of the this compound signal. Any significant drop in the signal indicates a region of ion suppression.
Quantitative Data Summary
The following table summarizes a reported LC-MS/MS method for the quantification of this compound in human plasma.
| Parameter | Value | Reference |
| Linearity Range | 10 - 225 ng/mL | [13][15] |
| Correlation Coefficient (r²) | > 0.98 | [13][15] |
| Limit of Detection (LOD) | 26.5 ng/mL | [13] |
| Basal Plasma Levels | 0.9 - 2.8 ng/mL | [16][17] |
| Average Plasma Levels (Pre-stimulation) | 19.2 ng/mL | [13][16] |
| Average Plasma Levels (Post-stimulation) | 15.7 ng/mL | [13][16] |
Visualizations
Caption: Troubleshooting workflow for ion suppression in this compound quantification.
Caption: Key strategies to mitigate ion suppression in LC-MS analysis.
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. researchgate.net [researchgate.net]
- 6. eijppr.com [eijppr.com]
- 7. researchgate.net [researchgate.net]
- 8. Ion Suppression in Mass Spectrometry: Causes, Effects, and Mitigation Strategies | PPTX [slideshare.net]
- 9. Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bataviabiosciences.com [bataviabiosciences.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Determination of Serotonin and Dopamine Metabolites in Human Brain Microdialysis and Cerebrospinal Fluid Samples by UPLC-MS/MS: Discovery of Intact Glucuronide and Sulfate Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Quantification of serotonin O-sulphate by LC-MS method in plasma of healthy volunteers [frontiersin.org]
- 14. DSpace [research-repository.griffith.edu.au]
- 15. researchgate.net [researchgate.net]
- 16. Quantification of serotonin O-sulphate by LC-MS method in plasma of healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Sample Cleanup for Serotonin O-Sulfate Detection
Welcome to the technical support center for the analysis of Serotonin O-sulfate (5-HT-O-SO4). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to optimize sample cleanup and ensure accurate, reproducible detection.
Frequently Asked Questions (FAQs)
Q1: What is the most common sample preparation strategy for this compound in plasma?
A1: A multi-step approach combining protein precipitation (PPT) followed by Solid-Phase Extraction (SPE) is a validated and effective strategy for cleaning up plasma samples before LC-MS/MS analysis.[1] This method effectively removes larger protein molecules and other interferences, leading to a cleaner extract and more reliable quantification.
Q2: Why is sample cleanup critical for this compound analysis?
A2: Sample cleanup is critical to remove matrix components (e.g., proteins, phospholipids, salts) that can interfere with the analysis.[2] These interferences can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate and imprecise results.[2][3] A robust cleanup protocol improves the sensitivity, accuracy, and reproducibility of the assay.[4]
Q3: What type of analytical column is suitable for this compound detection?
A3: Hydrophilic Interaction Liquid Chromatography (HILIC) columns are well-suited for the chromatographic separation of polar compounds like this compound. A validated method uses a Waters Acquity BEH HILIC column (1.7 μm, 2.1 × 100 mm) for this purpose.[1]
Q4: Can I use Protein Precipitation alone for sample cleanup?
A4: While protein precipitation is a crucial first step, it may not be sufficient on its own for complex matrices like plasma.[1][5] Residual phospholipids and other small molecules can still cause significant matrix effects.[3] Combining PPT with a subsequent SPE step provides a more thorough cleanup.[1]
Troubleshooting Guide
Problem: Low or Inconsistent Analyte Recovery
Low or variable recovery is a common issue that can compromise the accuracy of your results. The average recovery for this compound using a combined PPT and SPE method has been reported at 116 ± 8%, with the variability potentially explained by matrix effects.[1]
| Possible Cause | Recommended Solution |
| Incomplete Protein Precipitation | Ensure the correct ratio of precipitating solvent to sample is used. For acetonitrile, a 3:1 (v/v) ratio with plasma is highly effective, achieving over 99% protein removal.[6] Ensure thorough vortexing and adequate centrifugation time/speed to form a compact pellet.[6] |
| Inefficient SPE Sorbent Binding | The sample's pH and solvent composition must be optimized for analyte retention on the SPE sorbent. For HILIC-based SPE, ensure the sample is loaded under high organic conditions to promote hydrophilic interactions.[1] |
| Improper SPE Conditioning/Equilibration | Ensure the SPE sorbent is properly conditioned with an organic solvent (e.g., methanol) and then equilibrated with an aqueous solution.[7] Forgetting this step or allowing the sorbent to dry out (for silica-based sorbents) can drastically reduce binding efficiency.[7] |
| Analyte Breakthrough During Wash Step | The wash solvent may be too strong, causing the analyte to be washed away with interferences. Optimize the wash step by using a weaker solvent (i.e., higher organic percentage for reversed-phase or HILIC) that can remove interferences without eluting the this compound.[7] |
| Incomplete Elution from SPE Sorbent | The elution solvent may not be strong enough to fully desorb the analyte. Optimize the elution solvent by increasing its strength (e.g., increasing the aqueous component for HILIC SPE). Ensure the elution volume is sufficient to pass through the entire sorbent bed.[7] |
Problem: High Matrix Effects (Ion Suppression/Enhancement)
Matrix effects occur when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer source, leading to poor accuracy and reproducibility.[2][3][4]
| Possible Cause | Recommended Solution |
| Co-elution of Phospholipids | Phospholipids are a common cause of ion suppression in plasma samples.[3] Using a specialized SPE cartridge, such as the HybridSPE which combines PPT and phospholipid removal in one device, is effective.[1] |
| Insufficient Chromatographic Separation | If interfering compounds co-elute with this compound, they can suppress its signal.[2] Optimize the LC gradient to better resolve the analyte from matrix components. Using a HILIC column can help separate the polar analyte from non-polar interferences.[1] |
| Sample Overload | Injecting a sample that is too concentrated can saturate the detector and increase matrix effects. If necessary, dilute the final extract before injection. |
| Ineffective Sample Cleanup | The chosen cleanup method may not be adequately removing matrix interferences. Consider switching to a more rigorous method, such as moving from a simple protein precipitation to a combined PPT-SPE or PPT-LLE protocol. |
Experimental Workflows & Protocols
Overall Sample Preparation and Analysis Workflow
The diagram below outlines the general workflow for the quantification of this compound from plasma samples.
Caption: General workflow for this compound sample preparation.
Detailed Protocol: Protein Precipitation followed by HybridSPE®
This protocol is based on a validated method for the quantification of this compound in human plasma.[1]
Materials:
-
Plasma samples (100 µL)
-
Acetonitrile (ACN) with 1% formic acid
-
HybridSPE® precipitation cartridge/plate
-
Vortex mixer
-
Centrifuge
-
Vacuum manifold
Method:
-
Spiking: Add 20 µL of standard solution or water to 100 µL of each plasma sample.
-
Protein Precipitation: Add 300 µL of 1% formic acid in acetonitrile to each sample.
-
Mix: Vortex the samples thoroughly to ensure complete protein precipitation.
-
Transfer to SPE: Load the entire mixture onto the HybridSPE® plate.
-
Extraction: Apply vacuum to the manifold. The packed bed of the HybridSPE® sorbent filters out the precipitated proteins while simultaneously removing phospholipids. Collect the clean filtrate.
-
Analysis: The filtrate can be directly injected for LC-MS/MS analysis or evaporated and reconstituted in a suitable mobile phase.
Troubleshooting Decision Tree for Low Recovery
Use the following diagram to diagnose potential causes of low analyte recovery.
Caption: Decision tree for troubleshooting low recovery issues.
Data Tables
Table 1: Performance of a Validated LC-MS Method for this compound
This data is derived from a study quantifying this compound in human plasma.[1]
| Parameter | Result |
| Sample Type | Human Plasma |
| Cleanup Method | Protein Precipitation + HybridSPE® |
| Analytical Technique | LC-MS/MS (HILIC) |
| Linear Range | 10 - 225 ng/mL |
| Correlation Coefficient (r²) | > 0.98 |
| Average Recovery | 116 ± 8% |
| Basal Plasma Level | 0.9 - 2.8 ng/mL |
Table 2: Comparison of Common Protein Precipitation Agents
While a specific protocol for this compound uses acetonitrile, this table provides a general comparison of different precipitating agents for plasma samples.
| Precipitating Agent | Typical Ratio (Agent:Plasma) | Protein Removal Efficiency | Notes |
| Acetonitrile | 2:1 to 3:1 | > 96%[8] | Highly effective and simple to use; compatible with MS.[6] |
| Trichloroacetic Acid (TCA) | 2:1 (e.g., 10% TCA) | ~92%[8] | Effective but can cause analyte degradation and instrument contamination if not handled properly. |
| Methanol | 3:1 | Good | Often used, but may be less efficient than acetonitrile for some matrices.[6] |
| Zinc Sulfate | 2:1 (e.g., 10% ZnSO₄) | ~91%[8] | Metal ion precipitation; can be effective but adds inorganic salts.[5] |
| Ammonium Sulfate | Varies (e.g., to 45% saturation) | Variable | "Salting out" method; effective but requires removal of high salt concentrations before LC-MS.[9] |
References
- 1. Quantification of serotonin O-sulphate by LC-MS method in plasma of healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. youtube.com [youtube.com]
- 8. Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protein Precipitation Using Ammonium Sulfate - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Analytical Challenge: A Guide to Selecting an Internal Standard for Serotonin O-Sulfate Analysis
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of Serotonin O-sulfate, the selection of an appropriate internal standard is a critical step that ensures data accuracy and reliability. This technical support center provides troubleshooting guidance and frequently asked questions to navigate the complexities of this analytical challenge, particularly in the absence of a commercially available, dedicated internal standard.
Frequently Asked Questions (FAQs)
Q1: Is there a commercially available stable isotope-labeled internal standard for this compound?
Q2: What is the most common approach for quantifying this compound in the absence of a dedicated internal standard?
One published method for the quantification of this compound in human plasma utilizes the standard addition method.[1][2][3] This technique involves adding known amounts of a standard solution of the analyte to aliquots of the sample. While this method can effectively compensate for matrix effects, it is labor-intensive and may not be suitable for high-throughput analyses.
Q3: What are the viable alternative strategies for an internal standard in this compound analysis?
Given the lack of a dedicated internal standard, researchers can consider the following strategies:
-
Use of a Stable Isotope-Labeled Precursor: Commercially available deuterated serotonin (Serotonin-d4) can be used.[4][5][6][7][8] The underlying assumption is that the sulfation of Serotonin-d4 to this compound-d4 would need to be achieved synthetically to create a suitable internal standard.
-
Use of a Structural Analog: A compound with a similar chemical structure and physicochemical properties to this compound can be employed. The selection of a suitable analog requires careful validation to ensure it adequately mimics the behavior of the analyte during sample preparation and analysis.[9]
Troubleshooting Guide
This guide addresses common issues encountered when using alternative internal standards for this compound analysis.
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Recovery of Internal Standard | Inappropriate Extraction Method: The chosen solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol may not be optimal for the internal standard, leading to its loss during sample preparation. | 1. Method Optimization: Systematically evaluate different SPE sorbents, elution solvents, and LLE parameters to find conditions that provide high and consistent recovery for both the analyte and the internal standard.2. Physicochemical Property Mismatch: If using a structural analog, its solubility, pKa, and other properties may differ significantly from this compound, affecting its extraction efficiency. Consider an analog with closer physicochemical properties. |
| High Variability in Internal Standard Signal | Matrix Effects: Co-eluting endogenous components from the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of the internal standard in the mass spectrometer.[10] | 1. Chromatographic Separation: Optimize the liquid chromatography method to achieve better separation of the internal standard from interfering matrix components. This may involve adjusting the mobile phase composition, gradient profile, or using a different column chemistry (e.g., HILIC).2. Sample Clean-up: Implement a more rigorous sample preparation procedure to remove interfering substances. This could involve additional washing steps in SPE or a more selective LLE.3. Stable Isotope-Labeled Standard: If feasible, synthesize or obtain a stable isotope-labeled version of this compound, as it will co-elute with the analyte and experience similar matrix effects, providing better normalization. |
| Internal Standard Does Not Track Analyte Response | Different Ionization Efficiencies: The analyte and the internal standard may respond differently to changes in ion source conditions. | 1. Source Parameter Optimization: Carefully optimize the mass spectrometer's ion source parameters (e.g., spray voltage, gas flows, temperature) to ensure stable and efficient ionization for both compounds.2. Analog Selection: The chosen structural analog may have a significantly different ionization efficiency. Select an analog that is more structurally similar to this compound. |
| Cross-talk Between Analyte and Internal Standard Channels | Isotopic Impurity: If using a deuterated internal standard, it may contain a small percentage of the unlabeled analyte, leading to interference. | 1. Purity Check: Verify the isotopic purity of the internal standard.2. Mass Resolution: Ensure the mass spectrometer has sufficient resolution to distinguish between the analyte and internal standard signals. |
Experimental Protocols
A representative experimental protocol for the analysis of this compound in human plasma, adapted from the literature, is provided below.[1][3]
Sample Preparation (Protein Precipitation and Solid-Phase Extraction)
-
To 100 µL of plasma, add 300 µL of acetonitrile containing 1% formic acid to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Load the supernatant onto a HybridSPE cartridge.
-
Collect the eluate for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Column: Waters Acquity BEH HILIC (1.7 µm, 2.1 x 100 mm)
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: 0.1% Formic acid in water
-
Flow Rate: 0.2 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0 min: 85% A
-
2.5 min: 55% A
-
3 min: 55% A
-
5 min: 85% A
-
-
Mass Spectrometer: Triple quadrupole
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
Visualizing the Workflow and Decision-Making Process
To aid in the selection and implementation of an internal standard, the following diagrams illustrate the experimental workflow and a logical decision-making process.
References
- 1. Quantification of serotonin O-sulphate by LC-MS method in plasma of healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of serotonin O-sulphate by LC-MS method in plasma of healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Automated mass spectrometric analysis of urinary and plasma serotonin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
- 7. Serotonin-d4 Hydrochloride | LGC Standards [lgcstandards.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS [pubmed.ncbi.nlm.nih.gov]
- 10. Sulfation of Catecholamines and Serotonin by SULT1A3 Allozymes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
minimizing analyte loss during Serotonin O-sulfate sample preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the loss of Serotonin O-sulfate during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound loss during sample preparation?
Analyte loss during this compound sample preparation can primarily be attributed to three factors:
-
Chemical Degradation: this compound, like its parent compound serotonin, can be susceptible to chemical instability, particularly oxidation.[1] The indole ring and the ethylamine side chain are potential sites for oxidative degradation.
-
Adsorption to Surfaces: Analytes, especially at low concentrations, can adsorb to the surfaces of laboratory ware, such as collection tubes, pipette tips, and vials. While specific data on this compound is limited, using polypropylene tubes is a common practice to minimize adsorption of related compounds.[2][3]
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Suboptimal Extraction Efficiency: Inefficient extraction from the biological matrix during protein precipitation or solid-phase extraction (SPE) can lead to significant analyte loss and low recovery.[4]
Q2: What are the best practices for collecting and storing samples to ensure the stability of this compound?
To maintain the integrity of this compound in biological samples, follow these guidelines:
-
Anticoagulant Selection: For plasma samples, EDTA is a commonly used anticoagulant.
-
Immediate Processing: Process blood samples as soon as possible after collection. Centrifuge to separate plasma.[2][3]
-
Use of Stabilizers: For serotonin and its metabolites, which are known to be chemically unstable, the addition of antioxidants can be beneficial. A mixture of L-cysteine and ascorbic acid has been shown to improve the stability of serotonin and its metabolite 5-HIAA.[1]
-
Proper Storage Containers: Use low-binding polypropylene tubes for all sample aliquots to minimize adsorptive losses.[2][3]
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Storage Temperature: Immediately freeze plasma samples at -24°C or lower for short-term storage.[2][3] For long-term stability, storage at -80°C is recommended.
Q3: How can I minimize the matrix effect when analyzing this compound by LC-MS?
The matrix effect, which is the alteration of ionization efficiency by co-eluting compounds, can significantly impact the accuracy of LC-MS analysis.[5][6] Here are strategies to mitigate it:
-
Effective Sample Cleanup: Employ a robust sample cleanup method, such as solid-phase extraction (SPE), to remove interfering matrix components like phospholipids.[5]
-
Chromatographic Separation: Optimize the chromatographic method to separate this compound from matrix components.
-
Use of an Internal Standard: A stable isotope-labeled internal standard is the most effective way to compensate for matrix effects, as it behaves similarly to the analyte during extraction and ionization.[5][7]
-
Standard Addition: The method of standard addition can be used to quantify the analyte in complex matrices by accounting for matrix-induced signal suppression or enhancement.[2]
Troubleshooting Guides
Low Analyte Recovery
Problem: You are experiencing low recovery of this compound after sample preparation.
Below is a troubleshooting workflow to identify the source of analyte loss.
References
- 1. New antioxidant mixture for long term stability of serotonin, dopamine and their metabolites in automated microbore liquid chromatography with dual electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of serotonin O-sulphate by LC-MS method in plasma of healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. welchlab.com [welchlab.com]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of Serotonin in Human Feces Using Solid Phase Extraction and Column-Switching LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Serotonin O-Sulfate Detection by Mass Spectrometry
Welcome to the technical support center for the analysis of Serotonin O-sulfate (5-HT-SO4) by mass spectrometry. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is a general approach for quantifying this compound in plasma using LC-MS/MS?
A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is a sensitive and specific approach for quantifying this compound in biological matrices like human plasma.[1][2][3][4] A typical workflow involves sample preparation to remove proteins and interferences, followed by chromatographic separation using Hydrophilic Interaction Liquid Chromatography (HILIC), and detection with a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[1]
Q2: How should plasma samples be prepared for this compound analysis?
A common and effective method for plasma sample preparation involves protein precipitation followed by solid-phase extraction (SPE).[1] For example, plasma proteins can be precipitated using an acetonitrile solution containing formic acid. The resulting supernatant is then further purified using a specialized SPE cartridge, such as a HybridSPE cartridge, to remove phospholipids and other interfering substances before injection into the LC-MS system.[1][3]
Q3: What are the key mass spectrometry parameters for detecting this compound?
This compound is typically ionized in positive electrospray ionization (ESI) mode.[1][5] The protonated molecule [M+H]⁺ has a mass-to-charge ratio (m/z) of 257.[1][4] For tandem mass spectrometry (MS/MS), collision-induced dissociation (CID) of the precursor ion (m/z 257) generates characteristic product ions. The most intensive product ion results from the cleavage of the sulfuric acid residue, yielding a fragment with m/z 160.[4] Another observed fragmentation is the loss of ammonia, resulting in an ion at m/z 240.[1][4] Therefore, a common MRM strategy is to monitor the transitions 257 > 160 and 240 > 160.[1][4]
Q4: What level of sensitivity can be expected with a validated LC-MS/MS method?
A validated LC-MS/MS method can detect basal plasma levels of this compound in healthy volunteers, which have been observed in the range of 0.9–2.8 ng/mL.[2][3][4] One study established a calibration curve ranging from 10 to 225 ng/mL with a correlation coefficient greater than 0.98.[1][6] The optimal detection limit in a plasma sample was determined to be 26.5 ng/mL, with a signal-to-noise (S/N) ratio of 4.4.[1]
Q5: How can I mitigate matrix effects like ion suppression?
Matrix effects, particularly ion suppression, are a significant challenge in LC-MS analysis and can reduce the analyte signal.[7][8] These effects occur when co-eluting components from the sample matrix interfere with the ionization of the target analyte.[7] Strategies to mitigate ion suppression include:
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Effective Sample Preparation: Use rigorous cleanup methods like SPE to remove interfering compounds.[1]
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Chromatographic Separation: Optimize the LC method to separate the analyte from matrix components. HILIC chromatography is a good option for polar compounds like this compound.[1][4]
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Use of a Stable Isotope-Labeled Internal Standard: Incorporating a stable isotope-labeled version of the analyte (e.g., D4-serotonin for serotonin analysis) is the gold standard. These standards co-elute with the analyte and experience similar matrix effects, allowing for accurate correction during quantification.
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Standard Addition: For complex matrices, the standard addition method can be used for quantification, where known amounts of a standard are added directly to aliquots of the sample.[1][3]
Q6: Are there other strategies to enhance detection sensitivity?
Beyond optimizing sample preparation and MS parameters, chemical derivatization can be employed. Derivatization involves chemically modifying the analyte to improve its ionization efficiency and/or chromatographic properties.[9][10] While not always necessary for this compound, it is a powerful technique for analytes that exhibit poor sensitivity in their native form.[9]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor Signal Intensity / No Peak | 1. Sample Concentration Too Low/High: If too dilute, the signal may be below the detection limit. If too concentrated, it can cause ion suppression.[11] | Optimize sample concentration. Perform a dilution series to find the optimal range. |
| 2. Inefficient Ionization: The chosen ionization method or parameters may not be optimal for this compound. | Ensure the mass spectrometer is in positive ESI mode. Regularly tune and calibrate the instrument using appropriate standards to ensure peak performance.[11] Check source parameters like capillary voltage and gas flows.[12] | |
| 3. Clogged System: A clog in the LC or MS system can prevent the sample from reaching the detector. | Check system pressure.[12] Examine the ionization spray for stability; irregular spray can indicate a clog.[12] Follow manufacturer guidelines for cleaning and maintenance. | |
| Inaccurate Mass Values | 1. Instrument Out of Calibration: Instrument drift can lead to mass errors. | Perform regular mass calibration according to the manufacturer's instructions.[11][12] It is recommended to recalibrate after any system reboot.[12] |
| Poor Peak Shape (Splitting/Broadening) | 1. Column Contamination: Buildup of matrix components on the analytical column can degrade performance. | Ensure thorough sample cleanup. Use a guard column to protect the analytical column. Regularly flush the column or follow the manufacturer's regeneration procedure. |
| 2. Inappropriate Mobile Phase: Incorrect pH or solvent composition can affect peak shape for polar analytes. | Ensure mobile phase components are LC-MS grade.[12] For HILIC, carefully control the water content in the mobile phase. | |
| High Background / Noisy Baseline | 1. Contaminated Solvents or Reagents: Impurities in the mobile phase or sample preparation reagents can contribute to high background. | Use high-purity, LC-MS grade solvents and reagents.[12] Prepare fresh mobile phases daily. |
| 2. Insufficient Sample Cleanup: Endogenous matrix components can create a high chemical background. | Optimize the SPE or protein precipitation steps to improve the removal of interfering substances. | |
| Poor Reproducibility | 1. Inconsistent Sample Preparation: Variability in manual sample preparation steps can lead to inconsistent results. | Use an automated sample preparation system if available. Ensure consistent timing, volumes, and mixing for all samples. |
| 2. No Internal Standard: Lack of an internal standard makes it difficult to correct for variations in sample processing and instrument response. | Incorporate a stable isotope-labeled internal standard early in the sample preparation process for the most accurate quantification. |
Experimental Protocols & Data
Protocol: Quantification of this compound in Human Plasma
This protocol is adapted from the validated method described by Lozda and Purviņš (2014).[1]
1. Sample Preparation (Protein Precipitation & SPE):
-
Take 100 µL of a plasma sample.
-
Add 300 µL of a 1% formic acid solution in acetonitrile and mix to precipitate proteins.
-
Centrifuge the samples for 10 minutes at 10,000 rpm.
-
Load the resulting supernatant onto a HybridSPE solid-phase precipitation cartridge.
-
Collect the eluate into an HPLC vial for analysis.
2. LC-MS/MS Analysis:
-
Inject a 5 µL aliquot of the prepared sample into the LC-MS system.
-
Perform chromatographic separation and mass spectrometric detection using the parameters outlined in Table 1.
-
Quantify using the standard addition method or a calibration curve prepared in a surrogate matrix.[1][3]
Quantitative Data Tables
Table 1: Example LC-MS/MS Parameters for this compound Analysis (Based on Lozda and Purviņš, 2014)[1][4]
| Parameter | Setting |
| Liquid Chromatography | |
| LC System | Waters Acquity |
| Column | Waters Acquity BEH HILIC (1.7 µm, 2.1 x 100 mm) |
| Mobile Phase A | Acetonitrile |
| Mobile Phase B | 0.1% Formic Acid in Water |
| Flow Rate | 0.2 mL/min |
| Gradient | 0 min: 85% A; 2.5 min: 55% A; 3 min: 55% A; 5 min: 85% A |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| MS System | Micromass Quattro Micro (Triple Quadrupole) |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition 1 | 257 > 160 |
| Cone Voltage 1 | 20 V |
| Collision Energy 1 | 19 eV |
| MRM Transition 2 | 240 > 160 |
| Cone Voltage 2 | 35 V |
| Collision Energy 2 | 17 eV |
Table 2: Method Performance and Observed Concentrations
| Parameter | Value | Reference |
| Calibration Range | 10 - 225 ng/mL | [1][6] |
| Correlation Coefficient (r²) | > 0.98 | [1][6] |
| Detection Limit (in plasma) | 26.5 ng/mL | [1] |
| Signal-to-Noise Ratio (S/N) | 4.4 | [1] |
| Basal Plasma Level (Healthy Volunteers) | 0.9 - 2.8 ng/mL | [2][3][4] |
| Plasma Level Post-5-HTP (Example) | 22.6 ng/mL (from 1.2 ng/mL) | [2][4] |
Visualizations
References
- 1. Quantification of serotonin O-sulphate by LC-MS method in plasma of healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of serotonin O-sulphate by LC-MS method in plasma of healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Quantification of serotonin O-sulphate by LC-MS method in plasma of healthy volunteers [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Determination of Serotonin and Dopamine Metabolites in Human Brain Microdialysis and Cerebrospinal Fluid Samples by UPLC-MS/MS: Discovery of Intact Glucuronide and Sulfate Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. longdom.org [longdom.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromsoc.jp [chromsoc.jp]
- 10. ddtjournal.com [ddtjournal.com]
- 11. gmi-inc.com [gmi-inc.com]
- 12. cgspace.cgiar.org [cgspace.cgiar.org]
addressing challenges in the chromatographic separation of Serotonin O-sulfate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of Serotonin O-sulfate.
Frequently Asked Questions (FAQs)
Q1: What is the most common chromatographic technique for separating this compound?
A1: Hydrophilic Interaction Liquid Chromatography (HILIC) is a widely used technique for the separation of polar compounds like this compound. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which is effective for retaining and separating such analytes.
Q2: What are the typical challenges encountered during the chromatographic separation of this compound?
A2: Common challenges include:
-
Poor peak shape (tailing or fronting): This can be caused by secondary interactions with the stationary phase, column overload, or improper mobile phase pH.
-
Low recovery: this compound can be prone to degradation or irreversible adsorption to the column, especially in complex biological matrices.
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Co-elution with other metabolites: Due to the presence of structurally similar compounds in biological samples, achieving baseline separation can be difficult.
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Retention time drift: Inconsistent retention times can arise from inadequate column equilibration or changes in the mobile phase composition.
Q3: How can I improve the stability of this compound during analysis?
A3: Serotonin and its metabolites can be unstable. To improve stability, consider adding antioxidants like ascorbic acid and L-cysteine to your samples and standards, especially when dealing with acidic conditions. It is also crucial to handle samples at low temperatures and minimize exposure to light and air.
Troubleshooting Guides
Poor Peak Shape
Poor peak symmetry can significantly impact the accuracy and precision of quantification. The following table summarizes common causes and solutions for peak shape issues.
| Symptom | Possible Cause | Recommended Solution | Expected Improvement (Quantitative Data) |
| Peak Tailing | Secondary silanol interactions on the stationary phase. | Use a high-purity, end-capped column. Adjust mobile phase pH to be 2-3 units below the pKa of any basic functional groups to ensure full protonation. | Tailing factor reduction from >2.0 to <1.5. |
| Column overload. | Reduce the injection volume or dilute the sample. | Peak width at half height (W0.5h) decreases by 10-20%. | |
| Inappropriate mobile phase buffer concentration. | Increase buffer concentration to mask secondary interactions. | Asymmetry factor improvement towards 1.0. | |
| Peak Fronting | Sample solvent stronger than the mobile phase. | Ensure the sample is dissolved in a solvent with a similar or weaker elution strength than the initial mobile phase. | Fronting factor improvement towards 1.0. |
| Column void or channeling. | Replace the column. Use a guard column to protect the analytical column. | Restoration of symmetrical peak shape. |
Low Analyte Recovery
Low recovery can lead to underestimation of the analyte concentration. Here are some troubleshooting steps to improve the recovery of this compound.
| Symptom | Possible Cause | Recommended Solution | Expected Improvement (Quantitative Data) |
| Low signal intensity across all samples | Analyte degradation. | Add antioxidants to the sample and mobile phase. Keep samples at a low temperature (4°C) during the analytical run. | 15-25% increase in peak area. |
| Irreversible adsorption to the column. | Use a column with a different stationary phase chemistry (e.g., a column with a charged surface). | Recovery improvement from <70% to >85%. | |
| Inefficient extraction from the sample matrix. | Optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. Ensure the pH of the extraction solvent is appropriate for this compound. | Extraction efficiency increase by 10-20%. |
Co-elution with Interfering Peaks
Co-elution can lead to inaccurate quantification. The following strategies can help resolve co-eluting peaks.
| Symptom | Possible Cause | Recommended Solution | Expected Improvement (Quantitative Data) |
| Overlapping peaks | Insufficient chromatographic resolution. | Optimize the gradient elution profile by decreasing the ramp rate. | Resolution (Rs) value increase from <1.5 to >2.0. |
| Similar retention behavior of analytes. | Experiment with a different column stationary phase to exploit different separation mechanisms. | Change in selectivity factor (α). | |
| Inadequate mobile phase composition. | Adjust the mobile phase pH or the type and concentration of the organic modifier. | Improved separation of target analyte from interfering peaks. |
Experimental Protocols
LC-MS/MS Method for Quantification of this compound in Human Plasma
This protocol is based on a validated method for the quantification of this compound in human plasma.
1. Sample Preparation
-
To 100 µL of plasma, add 300 µL of 1% formic acid in acetonitrile to precipitate proteins.
-
Vortex mix and then centrifuge at 10,000 rpm for 10 minutes.
-
Load the supernatant onto a HybridSPE cartridge for solid-phase extraction.
-
Collect the eluate and inject a 5 µL aliquot into the LC-MS/MS system.
2. Chromatographic Conditions
-
Column: Waters Acquity BEH HILIC (1.7 µm, 2.1 x 100 mm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0 min: 85% B
-
2.5 min: 55% B
-
3 min: 55% B
-
3.1 min: 85% B
-
5 min: 85% B
-
-
Flow Rate: 0.2 mL/min
-
Column Temperature: 30°C
3. Mass Spectrometry Conditions
-
Instrument: Triple quadrupole mass spectrometer
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Ionization Mode: Positive Electrospray Ionization (ESI+)
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MRM Transition: m/z 257 > 160
-
Cone Voltage: 20 V
-
Collision Energy: 19 eV
Visualizations
Caption: Simplified metabolic pathway of serotonin, highlighting the formation of this compound.
Caption: A logical workflow for troubleshooting common chromatographic issues.
Navigating the Nuances of Anticoagulant Choice in Serotonin O-Sulfate Analysis
A Technical Guide for Researchers
The accurate measurement of Serotonin O-sulfate in plasma is a critical aspect of research in neuroscience and drug development, offering insights into serotonin metabolism and related pathological conditions. However, a frequently overlooked pre-analytical variable that can significantly impact the reliability of these measurements is the choice of anticoagulant used during blood collection. This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating the potential effects of anticoagulants on this compound quantification.
Frequently Asked Questions (FAQs)
Q1: Which anticoagulant is recommended for plasma preparation for this compound measurement?
Based on available data for serotonin and other biogenic amines, heparin is generally the recommended anticoagulant. Studies have shown that EDTA can be unreliable for measuring serotonin levels in plasma, with some reports indicating elevated concentrations compared to serum.[1][2] While direct studies on this compound are limited, the structural similarity to serotonin suggests that similar pre-analytical precautions should be taken.
Q2: Can I use EDTA tubes for collecting blood samples for this compound analysis?
The use of EDTA is discouraged for serotonin analysis and, by extension, for this compound. Research has indicated a lack of correlation between serotonin concentrations in EDTA plasma and serum.[1][2] Furthermore, EDTA has been shown to affect serotonin storage organelles within platelets, which could potentially lead to inaccurate measurements of plasma levels.[3]
Q3: What is the potential impact of heparin on this compound measurement?
Heparin is an integral component of the Serotonin Release Assay (SRA), used to diagnose heparin-induced thrombocytopenia (HIT), which measures the release of serotonin from platelets.[4][5][6] This indicates a direct interaction with platelet function and serotonin handling. While this is a specific assay condition, it highlights the importance of consistent sample handling when using heparin. For general quantification of endogenous this compound, heparin is considered more suitable than EDTA as it appears to be more stable for measuring biogenic amines like norepinephrine and epinephrine.[2]
Q4: Is sodium citrate a suitable anticoagulant for this analysis?
Sodium citrate has been shown to be an effective stabilizer for urinary biogenic amines.[7] However, its performance in plasma for this compound measurement is not well-documented. Given the established concerns with EDTA and the more favorable data for heparin in the context of plasma biogenic amines, heparin remains the more conservative and recommended choice.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in this compound levels between samples | Inconsistent anticoagulant usage or sample handling. | 1. Ensure all samples are collected using the same type of anticoagulant (heparin is recommended). 2. Standardize the time between blood collection and centrifugation. 3. Process all samples at a consistent temperature. |
| Unexpectedly high or low this compound concentrations | Anticoagulant interference. | 1. If using EDTA, consider re-collecting samples with heparin. Studies on serotonin show EDTA can lead to higher reported concentrations.[1] 2. Review the literature for the specific analytical method (e.g., LC-MS) to check for known interferences with the chosen anticoagulant. |
| Poor reproducibility of results | Platelet activation and serotonin release during sample processing. | 1. Optimize the centrifugation protocol to minimize platelet activation. A two-step centrifugation process (a gentle initial spin followed by a faster spin of the plasma) can help in obtaining platelet-poor plasma.[8] 2. Ensure immediate processing of blood samples after collection to minimize ex vivo changes. |
Experimental Protocols
A validated method for the quantification of this compound in human plasma utilizes Liquid Chromatography-Mass Spectrometry (LC-MS).[9][10]
1. Plasma Sample Preparation
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Blood Collection: Collect whole blood into tubes containing heparin as the anticoagulant.
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Centrifugation: Centrifuge the blood samples at a low speed (e.g., 100-200 x g) to separate plasma from red blood cells with minimal platelet activation.[8]
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Plasma Isolation: Carefully transfer the supernatant plasma to a new tube.
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Second Centrifugation: Centrifuge the plasma at a higher speed (e.g., 4500 x g) to pellet any remaining platelets and obtain platelet-poor plasma.[8]
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Storage: Store the platelet-poor plasma at -80°C until analysis.
2. LC-MS Analysis of this compound
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Sample Preparation for LC-MS:
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Thaw plasma samples on ice.
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To 100 µL of plasma, add a protein precipitation agent (e.g., 300 µL of 1% formic acid in acetonitrile).[9]
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Vortex mix and centrifuge at high speed (e.g., 10,000 rpm for 10 minutes) to pellet precipitated proteins.[9]
-
Load the supernatant onto a solid-phase extraction (SPE) cartridge (e.g., HybridSPE) for further cleanup.[9]
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Collect the eluate for injection into the LC-MS system.[9]
-
-
LC-MS Conditions:
-
Utilize a suitable LC column for separation (e.g., a C18 column).
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Employ a mobile phase gradient appropriate for resolving this compound from other plasma components.
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Use a mass spectrometer set to detect the specific mass-to-charge ratio (m/z) of this compound and its fragments for accurate quantification.
-
Visualizing the Workflow and Pathways
To aid in understanding the experimental process and the potential points of anticoagulant interaction, the following diagrams are provided.
Caption: Experimental workflow for this compound measurement.
Caption: Comparison of anticoagulant mechanisms and impacts.
References
- 1. Unreliability of EDTA samples for measuring bioamine neurotransmitter levels in cats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The influence of reserpine and ethylenediaminetetraacetic acid (EDTA) on serotonin storage organelles of blood platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of platelets by heparin-induced thrombocytopenia antibodies in the serotonin release assay is not dependent on the presence of heparin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Heparin Induced Thrombocytopenia (HIT) and the Role of Serotonin Release Assay (SRA) - Insights [news.mayocliniclabs.com]
- 6. labcorp.com [labcorp.com]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of pre-analytical conditions for quantification of serotonin in platelet-poor plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of serotonin O-sulphate by LC-MS method in plasma of healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantification of serotonin O-sulphate by LC-MS method in plasma of healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
strategies to reduce variability in Serotonin O-sulfate analytical methods
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing variability in the analytical methods for Serotonin O-sulfate.
Troubleshooting Guides
This section addresses common issues encountered during the analysis of this compound, providing potential causes and recommended solutions.
Issue 1: High Variability in Peak Area/Height Between Replicate Injections
| Potential Cause | Recommended Solution |
| Inconsistent Sample Preparation | Ensure precise and consistent execution of the sample preparation protocol for all samples. Use calibrated pipettes and ensure complete protein precipitation and consistent vortexing times. |
| Matrix Effects | The presence of endogenous plasma components can suppress or enhance the ionization of this compound. Implement a more rigorous sample cleanup method such as Solid-Phase Extraction (SPE) or use a stable isotope-labeled internal standard.[1] |
| Autosampler Issues | Check for air bubbles in the syringe or sample loop. Ensure the injection volume is consistent. Perform a system suitability test with a known standard to verify autosampler performance. |
| LC System Instability | Fluctuations in pump pressure or column temperature can lead to variable peak responses. Ensure the LC system is properly equilibrated and that the mobile phase is degassed. |
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Potential Cause | Recommended Solution |
| Column Degradation | The analytical column may be contaminated or have lost efficiency. Backflush the column according to the manufacturer's instructions or replace it with a new one. |
| Inappropriate Mobile Phase pH | The pH of the mobile phase can affect the ionization state and chromatographic behavior of this compound. Ensure the mobile phase pH is stable and appropriate for the column chemistry. |
| Sample Overload | Injecting too concentrated a sample can lead to peak fronting. Dilute the sample or reduce the injection volume. |
| Co-eluting Interferences | A compound with similar properties may be co-eluting with this compound. Optimize the chromatographic gradient to improve separation. |
Issue 3: Low or No Signal for this compound
| Potential Cause | Recommended Solution |
| Analyte Degradation | This compound may be unstable under the storage or experimental conditions. While specific stability data is limited, it is recommended to process samples promptly and store them at -80°C for long-term storage. Minimize freeze-thaw cycles. |
| Incorrect Mass Spectrometer Settings | Verify the precursor and product ion masses, collision energy, and other MS parameters are correctly set for this compound. |
| Ion Source Contamination | A dirty ion source can lead to a significant loss in sensitivity. Clean the ion source according to the manufacturer's recommendations. |
| Inefficient Ionization | The electrospray ionization (ESI) conditions may not be optimal. Adjust the spray voltage, gas flows, and temperature to maximize the signal for this compound. |
Frequently Asked Questions (FAQs)
Q1: What is a suitable analytical method for the quantification of this compound in plasma?
A well-documented method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). A validated method has been described using a Hydrophilic Interaction Liquid Chromatography (HILIC) column with a gradient elution and a triple quadrupole mass spectrometer in positive ion mode.[2]
Q2: How should I prepare my plasma samples for analysis?
A common and effective method is protein precipitation followed by solid-phase extraction (SPE). One protocol involves precipitating plasma proteins with acetonitrile containing formic acid, followed by purification using a HybridSPE cartridge.[2] This two-step process helps to remove proteins and other interfering matrix components.
Q3: What are the key parameters for the mass spectrometric detection of this compound?
For tandem mass spectrometry, the multiple reaction monitoring (MRM) transition of m/z 257 > 160 has been successfully used for quantification.[2][3] The cone voltage and collision energy should be optimized for your specific instrument to achieve the best signal intensity.
Q4: What is the expected recovery for this compound from plasma samples?
Using a protein precipitation and SPE method, an average recovery of 116 ± 8% has been reported.[2] The variability in recovery can be attributed to matrix effects from the plasma samples.[2]
Q5: How can I minimize matrix effects in my analysis?
Matrix effects, which can cause ion suppression or enhancement, are a significant source of variability.[1] To mitigate these effects:
-
Improve Sample Cleanup: Employing techniques like SPE is more effective at removing interfering phospholipids and other matrix components than simple protein precipitation alone.[1]
-
Use a Stable Isotope-Labeled Internal Standard: A deuterated version of this compound is the ideal internal standard as it co-elutes and experiences similar matrix effects as the analyte, allowing for accurate correction. While specific performance data for deuterated this compound is not widely published, the use of such standards is a well-established best practice in bioanalysis.[4][5]
-
Optimize Chromatography: Ensure chromatographic separation of this compound from the bulk of the matrix components.
Q6: What are the recommended storage conditions for plasma samples to ensure the stability of this compound?
Experimental Protocols
Detailed Methodology for LC-MS/MS Analysis of this compound in Human Plasma (Based on Lozda et al., 2014[2])
1. Sample Preparation
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 300 µL of 1% formic acid in acetonitrile to precipitate proteins.
-
Vortex mix the sample.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Load the resulting supernatant onto a HybridSPE cartridge.
-
Collect the eluate into an HPLC vial.
2. Liquid Chromatography
-
Column: Waters Acquity BEH HILIC (1.7 µm, 2.1 x 100 mm)
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: 0.1% Formic Acid in Water
-
Flow Rate: 0.2 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0 min: 85% A
-
2.5 min: 55% A
-
3 min: 55% A
-
3.1 min: 85% A
-
5 min: 85% A
-
3. Mass Spectrometry
-
Instrument: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transition: m/z 257 > 160
-
Cone Voltage: 20 V
-
Collision Energy: 19 eV
Quantitative Data Summary
Table 1: Method Validation Parameters for this compound Analysis
| Parameter | Value | Reference |
| Linearity Range | 10 - 225 ng/mL | [2] |
| Correlation Coefficient (r²) | > 0.98 | [2] |
| Limit of Detection (LOD) | 26.5 ng/mL | [2] |
| Average Recovery | 116 ± 8% | [2] |
| Intra-laboratory Precision (%RSD) | 3.0 - 11.1% | [10] |
Visualizations
Caption: Experimental workflow for this compound analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. ssi.shimadzu.com [ssi.shimadzu.com]
- 4. Long-Term Stability of Human Plasma Metabolites during Storage at -80 °C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. zefsci.com [zefsci.com]
- 6. Effects of Long-Term Storage at −80 °C on the Human Plasma Metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Guide to the Validation of an LC-MS Method for Serotonin O-Sulfate in Human Plasma: An Overview Against EMA Guidelines
For researchers, scientists, and professionals in drug development, the robust validation of bioanalytical methods is a cornerstone of reliable clinical and preclinical data. This guide provides a detailed examination of the validation of a liquid chromatography-mass spectrometry (LC-MS) method for the quantification of Serotonin O-sulfate in human plasma, benchmarked against the European Medicines Agency (EMA) guidelines.
Due to a limited number of publicly available, fully detailed and validated LC-MS/MS methods for the quantification of this compound in human plasma, this guide will focus on a comprehensive analysis of a published method by Lozda et al. (2014) in the context of the EMA's bioanalytical method validation criteria. This will serve as a practical reference for validating similar endogenous compounds.
Core Principles of Bioanalytical Method Validation
The EMA, and more recently the globally harmonized International Council for Harmonisation (ICH) M10 guideline, outlines key validation parameters to ensure that a bioanalytical method is reliable, reproducible, and fit for its intended purpose. These parameters include selectivity, linearity, accuracy, precision, carry-over, and stability.
Experimental Workflow for LC-MS Method Validation
The following diagram illustrates a typical workflow for the validation of an LC-MS method for an endogenous analyte like this compound, adhering to EMA/ICH M10 principles.
Caption: Workflow for LC-MS method validation.
Detailed Experimental Protocol: A Case Study
The following protocol is based on the method described by Lozda et al. (2014) for the quantification of this compound in human plasma.[1][2]
1. Sample Preparation:
-
Standard Addition Method: For the analysis of human plasma samples, a standard addition method was employed.[1]
-
Procedure: Three 100 µL aliquots of each plasma sample were taken. Two aliquots were spiked with 20 µL of this compound standard solutions at different known concentrations, and the third aliquot was spiked with 20 µL of water.[1]
2. Liquid Chromatography:
-
LC System: Waters Acquity UPLC system.
-
Column: Waters Acquity BEH HILIC (1.7 µm, 2.1 x 100 mm).
-
Mobile Phase A: Acetonitrile.
-
Mobile Phase B: 0.1% Formic acid in water.
-
Gradient: A linear gradient was used.
-
Flow Rate: 0.2 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry:
-
Mass Spectrometer: Micromass Quattro Micro tandem quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions: The multiple reaction monitoring (MRM) transitions used for this compound were m/z 257 > 160 and m/z 240 > 160.
Performance Comparison: Published Method vs. EMA Guidelines
This section summarizes the validation results for the described LC-MS method and compares them against the acceptance criteria stipulated in the EMA guideline on bioanalytical method validation.
Table 1: Comparison of LC-MS Method Performance for this compound with EMA Guideline Requirements
| Validation Parameter | Published Method Performance (Lozda et al., 2014) | EMA Guideline Acceptance Criteria |
| Selectivity | No significant interfering peaks were observed at the retention time of this compound in blank plasma.[1] | The method should be able to differentiate the analyte and internal standard from endogenous components in the matrix. |
| Linearity Range | 10.7 to 225.2 ng/mL.[2] | The calibration curve should cover the expected concentration range of the study samples. |
| Correlation Coefficient (r) | > 0.98.[2] | Not explicitly defined, but a high correlation is expected. |
| Lower Limit of Quantification (LLOQ) | 10.7 ng/mL. | The LLOQ should be determined with acceptable precision and accuracy (within ±20%). |
| Accuracy | Not explicitly reported as % bias. | The mean concentration should be within ±15% of the nominal value (±20% at LLOQ). |
| Precision | Not explicitly reported as % CV. | The coefficient of variation (CV) should not exceed 15% (20% at LLOQ). |
| Carry-over | Not explicitly reported. | Carry-over in a blank sample following a high concentration sample should not be greater than 20% of the LLOQ and 5% for the internal standard. |
| Stability | Not explicitly reported in detail. | Analyte stability should be demonstrated under various conditions (e.g., freeze-thaw, short-term bench-top, long-term storage). |
Signaling Pathway of Serotonin Metabolism
To provide context for the analysis of this compound, the following diagram illustrates the metabolic pathway of serotonin.
References
A Comparative Guide to Serotonin O-sulfate and 5-HIAA as Biomarkers of Serotonin Metabolism
For Researchers, Scientists, and Drug Development Professionals
Serotonin (5-hydroxytryptamine, 5-HT), a critical monoamine neurotransmitter, plays a pivotal role in a multitude of physiological processes. The quantification of its metabolites is a key strategy for understanding its metabolic flux and for the diagnosis and monitoring of various pathological conditions, including neuroendocrine neoplasms (NENs) and neurological disorders. This guide provides an objective comparison of two key serotonin metabolites, 5-hydroxyindoleacetic acid (5-HIAA) and Serotonin O-sulfate, as biomarkers of serotonin metabolism, supported by experimental data and detailed methodologies.
Introduction to Serotonin Metabolites
The metabolic fate of serotonin in the body primarily follows two distinct pathways: oxidative deamination and sulfation. The classical and most recognized pathway involves the action of monoamine oxidase (MAO) and aldehyde dehydrogenase (ALDH), which convert serotonin to its major metabolite, 5-HIAA.[1][2] A secondary, less characterized pathway involves the sulfation of serotonin by sulfotransferase enzymes (SULTs), particularly SULT1A3, to form this compound.[3] Both metabolites have been investigated as potential biomarkers to reflect systemic serotonin levels.
Comparative Analysis of Biomarker Performance
While 5-HIAA is a well-established and routinely used biomarker, particularly for NENs, this compound is an emerging biomarker with potential clinical utility. A direct head-to-head comparison of their diagnostic performance in the same patient cohort is limited in the current literature. However, a pilot study comparing serum serotonin and serum 5-HIAA for the diagnosis of serotonin-producing NENs found that they performed equally well as diagnostic tests.[4][5] This suggests that while 5-HIAA is a reliable indicator, alternative markers could provide complementary information.
The choice between these biomarkers may depend on the specific clinical or research question, the biological matrix available, and the analytical capabilities.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative parameters for this compound and 5-HIAA based on available literature.
Table 1: General Characteristics and Clinical Utility
| Feature | This compound | 5-Hydroxyindoleacetic Acid (5-HIAA) |
| Metabolic Pathway | Sulfation by Sulfotransferases (SULTs) | Oxidative deamination by Monoamine Oxidase (MAO) |
| Primary Enzyme | SULT1A3[3] | Monoamine Oxidase A (MAO-A)[1] |
| Biological Matrix | Plasma, Cerebrospinal Fluid (CSF), Urine[6][7] | Urine, Cerebrospinal Fluid (CSF), Plasma[8][9] |
| Established Clinical Use | Emerging biomarker, research applications[6] | Diagnosis and monitoring of Neuroendocrine (Carcinoid) Tumors, investigation of neurological and psychiatric disorders[10][11] |
| Reported Normal Range | Basal plasma level: 0.9–2.8 ng/mL[6] | 24-h urine: 2-8 mg/24 h[11] |
Table 2: Analytical Methodologies and Performance
| Parameter | This compound (LC-MS/MS in Plasma) | 5-Hydroxyindoleacetic Acid (5-HIAA) |
| Primary Analytical Method | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[6] | High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD), LC-MS/MS[8][12] |
| Linearity Range | 10 to 225 ng/mL[13] | 0-65 µmol/l (HPLC-ECD in urine)[14] |
| Limit of Detection (LOD) | Not explicitly stated in reviewed human plasma studies. | 18 pg (HPLC-ECD in brain tissue)[15] |
| Limit of Quantification (LOQ) | Not explicitly stated in reviewed human plasma studies. | Not explicitly stated in reviewed human plasma studies. |
| Intra-assay CV | Not explicitly stated in reviewed human plasma studies. | ~5% (HPLC-ECD in urine)[14] |
| Inter-assay CV | Not explicitly stated in reviewed human plasma studies. | ~7% (HPLC-ECD in urine)[14] |
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible measurement of these biomarkers.
Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS
This protocol is based on the method described by Lozda et al. (2014).[6]
1. Sample Preparation:
- To 100 µL of human plasma, add a known amount of an appropriate internal standard.
- Add 300 µL of 1% formic acid in acetonitrile to precipitate proteins.
- Vortex mix and centrifuge at 10,000 rpm for 10 minutes.
- Load the supernatant onto a HybridSPE cartridge for solid-phase extraction.
- Collect the eluate into an HPLC vial.
2. LC-MS/MS Analysis:
- Inject a 5 µL aliquot into the LC-MS/MS system.
- Chromatographic Separation:
- Column: Waters Acquity BEH HILIC (1.7 µm, 2.1 × 100 mm)
- Mobile Phase A: 0.1% formic acid in water
- Mobile Phase B: Acetonitrile
- Gradient elution is typically used.
- Mass Spectrometric Detection:
- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Detection: Multiple Reaction Monitoring (MRM)
- Monitor specific precursor-to-product ion transitions for this compound and the internal standard.
Protocol 2: Quantification of 5-HIAA in Human Urine by HPLC-ECD
This protocol is a general method based on established procedures.[12][14]
1. Sample Preparation:
- Collect a 24-hour urine sample in a container with a preservative (e.g., 10 mL of glacial acetic acid).[12]
- To 200 µL of the acidified urine sample, add 100 µL of an internal standard solution (e.g., 5-hydroxyindole-3-propionic acid).[12][14]
- Add 700 µL of a precipitation reagent to remove interfering substances.[12]
- Mix thoroughly and centrifuge at 10,000 x g for 2 minutes.[12]
- Dilute 500 µL of the supernatant with 500 µL of ultrapure water.[12]
2. HPLC-ECD Analysis:
- Inject 10–20 µL of the prepared sample into the HPLC system.[12]
- Chromatographic Separation:
- Column: C18 reversed-phase analytical column[14]
- Mobile Phase: Isocratic elution with a suitable buffer (e.g., a mixture of a buffer and an organic solvent like methanol or acetonitrile).
- Electrochemical Detection:
- Set the detector potential to an appropriate voltage (e.g., +0.60 V versus a Ag/AgCl reference electrode) to oxidize 5-HIAA and generate a detectable current.[14]
Mandatory Visualization
Serotonin Metabolic Pathways
Caption: Major metabolic pathways of serotonin.
Experimental Workflow for Biomarker Analysis
Caption: General experimental workflow for biomarker quantification.
Conclusion
Both this compound and 5-HIAA provide valuable insights into serotonin metabolism. 5-HIAA is the established, widely used biomarker with extensive clinical validation for neuroendocrine tumors. This compound is a promising, emerging biomarker that can be sensitively detected in plasma by LC-MS/MS, offering a less invasive sampling method compared to 24-hour urine collection for 5-HIAA. Further research, including direct comparative studies in various disease cohorts, is warranted to fully elucidate the clinical utility of this compound and its potential advantages over or complementarity to 5-HIAA. The choice of biomarker and analytical method should be guided by the specific research or clinical objective, sample availability, and the required analytical performance.
References
- 1. How Monoamine Oxidase A Decomposes Serotonin: An Empirical Valence Bond Simulation of the Reactive Step - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monoamine oxidase inactivation: from pathophysiology to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydroxylated serotonin and dopamine as substrates and inhibitors for human cytosolic SULT1A3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of serum serotonin and serum 5-HIAA LC-MS/MS assays in the diagnosis of serotonin producing neuroendocrine neoplasms: A pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DSpace [helda.helsinki.fi]
- 6. Quantification of serotonin O-sulphate by LC-MS method in plasma of healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. acb.org.uk [acb.org.uk]
- 9. Evaluation of whole blood serotonin and plasma and urine 5-hydroxyindole acetic acid in diagnosis of carcinoid disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. onclive.com [onclive.com]
- 11. emedicine.medscape.com [emedicine.medscape.com]
- 12. chromsystems.com [chromsystems.com]
- 13. researchgate.net [researchgate.net]
- 14. Determination of urinary 5-hydroxyindole-3-acetic acid by high-performance liquid chromatography with electrochemical detection and direct sample injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Comparative Guide to Analytical Methods for Serotonin O-Sulfate Quantification
For researchers, scientists, and drug development professionals, the precise quantification of Serotonin O-sulfate is critical for elucidating its role in various physiological and pathological processes. As a major metabolite of serotonin, accurate measurement of this compound in biological matrices is essential for pharmacokinetic studies, biomarker discovery, and understanding the broader implications of serotonin metabolism.
This guide provides a comprehensive comparison of available analytical methods for the quantification of this compound, with a focus on their performance characteristics and experimental protocols. The currently established and validated methods are primarily based on liquid chromatography-mass spectrometry (LC-MS), offering high sensitivity and specificity.
Performance Comparison of Analytical Methods
The selection of an appropriate analytical method for this compound quantification is contingent on the specific requirements of the study, such as the desired sensitivity, the complexity of the biological matrix, and the available instrumentation. The following table summarizes the key performance parameters of the documented analytical techniques.
| Performance Parameter | LC-MS | UPLC-MS/MS |
| Linearity Range | 10 – 225 ng/mL[1][2] | Not explicitly stated, but high linearity is implied by r² > 0.996 |
| Limit of Detection (LOD) | Not explicitly stated | 0.02–0.40 nM (for 5-HT-S)[3] |
| Limit of Quantification (LOQ) | 26.5 ng/mL (with S/N of 4.4)[1] | S/N of at least 10, with at most a 20% deviation from the linearity curve |
| Accuracy (% Recovery) | Data not available | Data not available |
| Precision (%CV) | Data not available | Data not available |
| Sample Type | Human Plasma[1][4] | Human Brain Microdialysis Samples, Cerebrospinal Fluid (CSF)[3] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are the protocols for the key methods discussed.
Liquid Chromatography-Mass Spectrometry (LC-MS)
This method has been successfully applied to the quantification of this compound in human plasma.[1][4]
Sample Preparation:
-
To 100 µL of plasma sample, add 20 µL of either a standard solution of this compound or water.
-
Add 300 µL of 1% formic acid in acetonitrile to precipitate proteins.
-
Vortex the mixture and then centrifuge at 10,000 rpm for 10 minutes.
-
Load the resulting supernatant onto a HybridSPE cartridge for solid-phase extraction.
-
Collect the eluate into an HPLC vial for analysis.
Chromatographic Conditions:
-
Column: Waters Acquity BEH HILIC (1.7 µm, 2.1 × 100 mm)
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: 0.1% Formic acid in water
-
Gradient:
-
0 min: 85% A
-
2.5 min: 55% A
-
3 min: 55% A
-
4 min: 85% A
-
5 min: 85% A
-
-
Flow Rate: 0.2 mL/min
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Instrument: Micromass Quattro Micro (triple quadrupole)
-
Ionization Mode: Positive Ion Electrospray (ESI+)
-
MRM Transition for this compound: 257 > 160
-
Cone Voltage: 20 V
-
Collision Energy: 19 eV
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This highly sensitive method has been used for the determination of this compound (referred to as 5-HT-S) in human brain microdialysis and cerebrospinal fluid samples.[3]
Sample Preparation:
The method as described is for direct analysis of microdialysis and CSF samples, which may not require extensive sample preparation like protein precipitation. For plasma or serum, a protein precipitation step similar to the one described for the LC-MS method would likely be necessary.
Chromatographic Conditions:
-
The specific gradient and column details for 5-HT-S are not fully detailed in the provided abstract but would involve a UPLC system for high-resolution separation.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Ion Electrospray (ESI+) for 5-HT-S
-
Precursor Ion: [M+H]⁺
-
The specific MRM transitions, cone voltage, and collision energy for 5-HT-S are not provided in the abstract but would be optimized for the specific instrument used.
Serotonin Sulfation Pathway
Serotonin is metabolized through several pathways, including sulfation. This process is catalyzed by sulfotransferase enzymes (SULTs), which transfer a sulfonate group from the universal donor 3'-phosphoadenosine 5'-phosphosulfate (PAPS) to serotonin, forming this compound.[5] This conjugation increases the water solubility of serotonin, facilitating its excretion.
Caption: Metabolic pathway of serotonin to this compound.
Experimental Workflow for LC-MS Analysis
The following diagram illustrates the general workflow for the quantification of this compound in plasma using LC-MS.
Caption: General workflow for LC-MS analysis of this compound.
Conclusion
References
- 1. Quantification of serotonin O-sulphate by LC-MS method in plasma of healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of Serotonin and Dopamine Metabolites in Human Brain Microdialysis and Cerebrospinal Fluid Samples by UPLC-MS/MS: Discovery of Intact Glucuronide and Sulfate Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of serotonin O-sulphate by LC-MS method in plasma of healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sulfation of Catecholamines and Serotonin by SULT1A3 Allozymes - PMC [pmc.ncbi.nlm.nih.gov]
Lack of Direct Comparative Data on Serotonin O-Sulfate Levels in Depression
A comprehensive review of existing literature reveals a notable absence of studies directly comparing serotonin O-sulfate levels between patients diagnosed with depression and healthy control groups. While the methodology for quantifying this specific serotonin metabolite in human plasma has been developed, research applying this to depressed populations is not yet available in the reviewed literature. This guide, therefore, summarizes the current knowledge on this compound quantification in healthy individuals and discusses the broader, evolving understanding of serotonin's role in depression.
Quantitative Data in Healthy Volunteers
A key study successfully quantified basal this compound levels in the plasma of healthy volunteers.[1][2] The findings from this research are crucial for establishing a baseline for future comparative studies.
| Participant Group | Analyte | Mean Basal Plasma Level (ng/mL) | Range of Basal Plasma Levels (ng/mL) |
| Healthy Volunteers (Pilot Phase, n=4) | This compound | Not Reported | 0.9 - 2.8[1][2] |
| Healthy Volunteers (Study Phase, n=9) | This compound | 19.2 (before 5-HTP intake) | Not Reported |
It is important to note that in the study phase, the average basal level was measured before the administration of a 5-hydroxytryptophan (5-HTP) supplement.[1][2] Following the intake of 100 mg of 5-HTP, a precursor to serotonin, the levels of this compound showed intra-individual changes, with some subjects showing an increase and others a decrease.[1][2]
Experimental Protocols
The quantification of this compound in human plasma was achieved through a validated liquid chromatography-mass spectrometry (LC-MS) method.[1][2][3][4]
Sample Collection and Preparation:
-
Baseline blood samples were collected from healthy volunteers into 20 mL vacuum tubes.[2][3][4]
-
The collected blood samples were centrifuged to separate the plasma.
-
Plasma was transferred to polypropylene microcentrifuge tubes and frozen at a minimum temperature of -24°C until analysis.[4]
-
For analysis, three aliquots (100 µL) of each plasma sample were spiked with 20 µL of a this compound standard solution of varying known concentrations or with 20 µL of water.[2]
LC-MS Analysis:
-
Analytical Column: Waters Acquity BEH HILIC (1.7 µm).[4]
-
Mobile Phase: A gradient of acetonitrile (phase A) and 0.1% formic acid aqueous solution (phase B) was used.[3][4]
-
Mass Spectrometer: A Micromass Quattro Micro triple quadrupole mass spectrometer was used for detection.[3][4]
-
Ionization Mode: The metabolite, this compound, was ionized in positive mode.[3]
-
Detection: Multiple reaction monitoring (MRM) was employed to ensure the specificity of the detection.[2][3]
The Serotonin Hypothesis of Depression: A Broader View
The interest in serotonin metabolites like this compound stems from the long-standing "serotonin hypothesis" of depression, which posits that a deficiency in brain serotonin is a key etiological factor.[2] This theory has been the foundation for the development of antidepressant medications such as selective serotonin reuptake inhibitors (SSRIs).[5][6] However, recent comprehensive reviews of decades of research have found no consistent evidence to support the idea that depression is caused by lowered serotonin activity or concentrations.[7][8]
Research comparing serotonin and its primary metabolite, 5-hydroxyindoleacetic acid (5-HIAA), in the blood and brain fluids of depressed individuals and healthy controls has not revealed a significant difference.[7][8] Furthermore, studies on serotonin receptors and the serotonin transporter have yielded weak and inconsistent results.[7][8]
Serotonin is synthesized from the amino acid tryptophan and is primarily metabolized in the liver to 5-HIAA, which is then excreted by the kidneys.[5][9][10] The formation of this compound represents another metabolic pathway, catalyzed by sulfotransferases, which are found in the liver.[11][12]
Conclusion
While the tools to measure this compound in human plasma are available, their application in psychiatric research, particularly in studies of depression, is still forthcoming. The presented data on healthy controls provides a necessary foundation for such future investigations. Given the current re-evaluation of the serotonin hypothesis of depression, exploring all metabolic pathways of this neurotransmitter, including sulfation, could provide new insights into the neurobiology of this complex disorder. However, at present, there is no experimental data to support a difference in this compound levels between depressed patients and healthy controls.
References
- 1. Quantification of serotonin O-sulphate by LC-MS method in plasma of healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of serotonin O-sulphate by LC-MS method in plasma of healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Quantification of serotonin O-sulphate by LC-MS method in plasma of healthy volunteers [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Serotonin - Wikipedia [en.wikipedia.org]
- 6. Serum Serotonin Abnormality in Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. No evidence that depression is caused by low serotonin levels, finds comprehensive review | UCL News - UCL – University College London [ucl.ac.uk]
- 8. The serotonin theory of depression: a systematic umbrella review of the evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Serotonin Metabolism, Physiological functions and medical application - Creative Proteomics [creative-proteomics.com]
- 10. researchgate.net [researchgate.net]
- 11. Formation of this compound by rat liver sulfating system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Formation of this compound by sulfotransferase of rabbit liver - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Serotonin O-Sulfate Across Biological Matrices: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Serotonin O-Sulfate (SOS) detection and quantification in various biological matrices. It includes a summary of reported concentrations, detailed experimental protocols, and visualizations of the relevant metabolic pathway and analytical workflow.
This compound, a metabolite of serotonin, has been identified in several biological fluids. Its quantification can provide valuable insights into serotonin metabolism and may serve as a potential biomarker in various physiological and pathological states. This guide compares the presence and analysis of SOS in human plasma, cerebrospinal fluid (CSF), and urine.
Quantitative Data Summary
The concentration of this compound varies significantly across different biological matrices. While data is most readily available for plasma, its presence in cerebrospinal fluid has also been confirmed. Quantitative data in urine, however, remains limited in the current scientific literature.
| Biological Matrix | Reported Concentration Range | Notes |
| Human Plasma | 0.9–2.8 ng/mL (basal levels in a pilot study)[1] | A study on healthy volunteers using a validated LC-MS method.[1] |
| Average of 19.2 ng/mL (basal levels in a subsequent study phase)[1] | From the same study as above, but in a larger cohort.[1] | |
| Human Cerebrospinal Fluid (CSF) | Detected, but specific quantitative data is not readily available. | Studies have confirmed the presence of sulfated amines, including serotonin sulfate, in human CSF, often in higher amounts than the free amines.[2] A UPLC-MS/MS method has been developed for the simultaneous analysis of serotonin and its metabolites, including sulfates, in CSF.[3][4][5][6] |
| Human Urine | Not consistently reported in the literature. | While methods for analyzing serotonin and its other metabolites like 5-HIAA in urine are well-established, specific quantitative data for this compound is lacking.[7][8][9][10][11] One older study mentions the isolation of serotonin-O-sulfate from human urine.[12] |
Metabolic Pathway of this compound
This compound is synthesized from serotonin through a sulfation reaction catalyzed by the enzyme sulfotransferase, primarily SULT1A3 in humans. The degradation of SOS is presumed to occur via hydrolysis back to serotonin, a reaction likely catalyzed by a sulfatase enzyme, though the specific enzyme has not been definitively identified in the literature.
Metabolic pathway of this compound synthesis and presumed degradation.
Experimental Protocols
Analysis of this compound in Human Plasma by LC-MS
This protocol is based on a validated method for the quantification of SOS in human plasma.[1]
1. Sample Preparation:
-
To 100 µL of plasma, add a known amount of an internal standard (if used).
-
Add 300 µL of acetonitrile containing 1% formic acid to precipitate proteins.
-
Vortex mix and then centrifuge to pellet the precipitated proteins.
-
The supernatant can be directly injected or subjected to further solid-phase extraction (SPE) for cleanup if necessary.
2. Liquid Chromatography (LC) Conditions:
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from low to high organic phase concentration.
-
Flow Rate: Appropriate for the column dimensions (e.g., 0.2-0.5 mL/min).
-
Injection Volume: 5-10 µL.
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (m/z): [M+H]+ for this compound.
-
Product Ion(s) (m/z): Specific fragment ions for quantification and qualification.
Proposed Analytical Workflow for Biological Samples
The following diagram illustrates a general workflow for the analysis of this compound in biological matrices.
General workflow for this compound analysis.
Discussion and Future Perspectives
The analysis of this compound is most established in human plasma, with validated LC-MS methods providing reliable quantitative data. Its confirmed presence in CSF suggests a potential role in central nervous system biochemistry, warranting further investigation to establish normative concentration ranges and clinical relevance. The scarcity of data on SOS in urine highlights a significant research gap. Future studies should focus on developing and validating sensitive analytical methods for SOS in CSF and urine to build a more complete picture of its distribution and kinetics in the human body. Understanding the specific sulfatases involved in its degradation will also be crucial for a comprehensive understanding of its metabolic regulation.
References
- 1. Frontiers | Quantification of serotonin O-sulphate by LC-MS method in plasma of healthy volunteers [frontiersin.org]
- 2. Amine sulfate formation in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of Serotonin and Dopamine Metabolites in Human Brain Microdialysis and Cerebrospinal Fluid Samples by UPLC-MS/MS: Discovery of Intact Glucuronide and Sulfate Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.plos.org [journals.plos.org]
- 5. Determination of Serotonin and Dopamine Metabolites in Human Brain Microdialysis and Cerebrospinal Fluid Samples by UPLC-MS/MS: Discovery of Intact Glucuronide and Sulfate Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of Serotonin and Dopamine Metabolites in Human Brain Microdialysis and Cerebrospinal Fluid Samples by UPLC-MS/MS: Discovery of Intact Glucuronide and Sulfate Conjugates | PLOS One [journals.plos.org]
- 7. Serotonin, 24 Hour, Urine - Mayo Clinic Laboratories | Pediatric Catalog [pediatric.testcatalog.org]
- 8. Determination of serotonin metabolites in urine sample by liquid chromatography–mass spectrometry as biomarkers of recent alcohol intake: Implication for aircraft accident investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lhsc.on.ca [lhsc.on.ca]
- 10. 5-HIAA urine test: MedlinePlus Medical Encyclopedia [medlineplus.gov]
- 11. Assessment of Urinary Dopamine and Serotonin Metabolites in Relation to Dysbiosis Indicators in Patients with Functional Constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sulfate ester formation and hydrolysis: a potentially important yet often ignored aspect of the sulfur cycle of aerobic soils - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to the Inter-Laboratory Comparison of Serotonin O-Sulfate Measurements
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of serotonin O-sulfate (5-HT-O-S), a key metabolite in the serotonin pathway, is crucial for advancing our understanding of its physiological and pathological roles. This guide provides a comparative overview of the analytical methodologies for measuring this compound, based on currently available experimental data. In the absence of a formal inter-laboratory round-robin study, this document synthesizes data from published literature to facilitate a comparative assessment of method performance.
Data Presentation: Performance of LC-MS/MS Methods
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the current gold standard for the quantification of small molecules like this compound from complex biological matrices. Below is a summary of the performance characteristics of two published LC-MS/MS methods.
| Performance Metric | Method 1: Lozda et al. (2014) in Human Plasma[1][2][3][4][5] | Method 2: Patsalos et al. (2013) in Human Brain Microdialysis & CSF[6] |
| Instrumentation | Liquid chromatography–mass spectrometry (LC-MS)[1][2][3] | Ultra-performance liquid chromatographic - mass spectrometric (UPLC-MS/MS)[6] |
| Linearity Range | 10–225 ng/mL[1] | Not explicitly stated for 5-HT-S, but >0.996 correlation coefficients for related analytes[6] |
| Correlation Coefficient (r²) | >0.98[7] | >0.996 for all analytes[6] |
| Limit of Detection (LOD) | 26.5 ng/mL (in plasma)[1] | 0.02–0.40 nM (0.3–6 fmol on column) for 5-HT-S in positive ion mode[6] |
| Recovery | 116 ± 8%[1] | Not reported |
| Matrix | Human Plasma[1][2][3] | Human Brain Microdialysis and Cerebrospinal Fluid (CSF)[6] |
| Ionization Mode | Positive[6] | Positive for 5-HT-S[6] |
Experimental Protocols
Method 1: LC-MS Quantification of this compound in Human Plasma (Lozda et al., 2014)
This method was developed for the quantification of this compound in human plasma samples.[1][2][3]
Sample Preparation:
-
To 100 µL of plasma, add 20 µL of a standard solution of this compound or water.
-
Add 300 µL of 1% formic acid in acetonitrile to precipitate proteins.
-
Centrifuge the samples at 10,000 rpm for 10 minutes.
-
Load the resulting supernatant onto a HybridSPE cartridge for solid-phase extraction.
-
Collect the eluate into an HPLC vial for analysis.[1]
LC-MS/MS Parameters:
-
LC System: Waters Acquity
-
Column: Waters Acquity BEH HILIC (1.7 µm, 2.1 × 100 mm)
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: 0.1% formic acid in water
-
Gradient: 85% A at 0 min, 55% A at 2.5 min, 55% A at 3 min, 85% A at 5 min
-
Flow Rate: 0.2 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Micromass Quattro Micro (triple quadrupole)
-
Ionization: Positive ion mode[3]
Method 2: UPLC-MS/MS for Serotonin Metabolites in Human Brain Microdialysis and CSF (Patsalos et al., 2013)
This method was developed for the simultaneous analysis of serotonin, dopamine, and their metabolites, including this compound, in neurological samples.[6]
Sample Preparation:
The paper indicates that microdialysis and CSF samples were analyzed directly, likely with minimal sample preparation beyond the addition of an internal standard.[6]
UPLC-MS/MS Parameters:
-
LC System: UPLC
-
Mass Spectrometer: Not specified in detail, but a tandem mass spectrometer was used.
-
Ionization: Electrospray ionization (ESI) in positive ion mode for this compound.[6]
Alternative Analytical Approaches
While LC-MS/MS is the most reported method for this compound, other techniques used for serotonin could potentially be adapted.
-
Immunoassays (ELISA): Enzyme-linked immunosorbent assays could offer a high-throughput and less instrumentally intensive approach. However, the development of specific antibodies for this compound would be a prerequisite, and cross-reactivity with serotonin and other metabolites would need to be carefully assessed.
-
Electrochemical Detection: This method is used for the detection of serotonin and relies on its electrochemical properties.[8][9] Surface-modified electrodes can enhance sensitivity and selectivity.[8] The feasibility of this technique for this compound would depend on its electrochemical activity.
Visualizations
Serotonin Metabolism Pathway
The following diagram illustrates the metabolic pathway of serotonin, including the sulfation step that produces this compound.
References
- 1. Quantification of serotonin O-sulphate by LC-MS method in plasma of healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of serotonin O-sulphate by LC-MS method in plasma of healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. science.rsu.lv [science.rsu.lv]
- 5. Frontiers | Quantification of serotonin O-sulphate by LC-MS method in plasma of healthy volunteers [frontiersin.org]
- 6. Determination of Serotonin and Dopamine Metabolites in Human Brain Microdialysis and Cerebrospinal Fluid Samples by UPLC-MS/MS: Discovery of Intact Glucuronide and Sulfate Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A review on electrochemical detection of serotonin based on surface modified electrodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Electrochemical detection of serotonin based on a poly(bromocresol green) film and Fe3O4 nanoparticles in a chitosan matrix - RSC Advances (RSC Publishing) [pubs.rsc.org]
evaluating the diagnostic potential of Serotonin O-sulfate versus other monoamine metabolites
A critical evaluation of Serotonin O-sulfate against other key monoamine metabolites in the quest for novel diagnostic biomarkers.
In the landscape of neuroscience and drug development, the pursuit of sensitive and specific biomarkers for neurological and psychiatric disorders is paramount. Monoamine metabolites have long been central to this endeavor, offering a window into the intricate workings of neurotransmitter systems. While metabolites such as 5-hydroxyindoleacetic acid (5-HIAA), homovanillic acid (HVA), and 3-methoxy-4-hydroxyphenylglycol (MHPG) are well-established indicators of serotonin, dopamine, and norepinephrine turnover, respectively, the diagnostic potential of less-explored metabolites like this compound (5-HT-SO4) is an emerging area of interest. This guide provides a comparative analysis of this compound against other major monoamine metabolites, supported by experimental data and detailed methodologies, to aid researchers in evaluating its diagnostic utility.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and other key monoamine metabolites. It is important to note that direct comparative studies evaluating the diagnostic potential of 5-HT-SO4 against other metabolites in specific diseases are currently limited. The data for 5-HT-SO4 is primarily from studies in healthy individuals, highlighting the need for further research in patient populations.
Table 1: Basal Levels of Monoamine Metabolites in Healthy Adults
| Metabolite | Matrix | Concentration Range | Reference |
| This compound (5-HT-SO4) | Plasma | 0.9–2.8 ng/mL | [1] |
| 5-Hydroxyindoleacetic acid (5-HIAA) | Serum | 30–140 nmol/L | |
| Homovanillic acid (HVA) | CSF | ~10-50 ng/mL | |
| 3-Methoxy-4-hydroxyphenylglycol (MHPG) | CSF | ~5-15 ng/mL |
Table 2: Diagnostic Performance of Serotonin and 5-HIAA in Neuroendocrine Neoplasms (NENs)
| Biomarker | Matrix | AUC in ROC Analysis | Sensitivity | Specificity | Reference |
| Serotonin | Serum | 0.91 | 75% | 97% | [2] |
| 5-HIAA | Serum | 0.94 - 0.95 | 85% | 90% | [2] |
| 5-HIAA | Plasma | 0.902 | 89% | 74-100% | [3] |
| 5-HIAA | Urine (24h) | 0.895 | 74-85% | 90-97% | [3] |
Signaling and Metabolic Pathways
Understanding the metabolic pathways of monoamines is crucial for interpreting the significance of their respective metabolites. This compound is a product of the sulfation of serotonin, a reaction catalyzed by the sulfotransferase enzyme SULT1A3. This represents a distinct metabolic route from the primary oxidative deamination pathway that produces 5-HIAA.
The metabolism of dopamine and norepinephrine also involves multiple enzymatic steps, leading to the formation of HVA and MHPG, respectively. These pathways are primarily governed by the enzymes monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT).
Experimental Protocols
Accurate and reproducible quantification of monoamine metabolites is essential for their evaluation as diagnostic biomarkers. Below are detailed methodologies for the analysis of this compound and a multiplex assay for other key monoamine metabolites.
Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS
This method is adapted from a validated protocol for the specific measurement of 5-HT-SO4.[4]
1. Sample Preparation:
-
To 100 µL of human plasma, add an internal standard (e.g., deuterated 5-HT-SO4).
-
Precipitate proteins by adding 300 µL of acetonitrile containing 1% formic acid.
-
Vortex and centrifuge at 10,000 x g for 10 minutes.
-
Purify the supernatant using a solid-phase extraction (SPE) cartridge (e.g., HybridSPE).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: Waters Acquity BEH HILIC (1.7 µm, 2.1 x 100 mm).
-
Mobile Phase A: Acetonitrile.
-
Mobile Phase B: 0.1% Formic acid in water.
-
Gradient: 85% A to 55% A over 2.5 minutes, hold at 55% A for 0.5 minutes, then return to 85% A.
-
Flow Rate: 0.2 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transition for 5-HT-SO4: 257 > 160.
-
Cone Voltage: 20 V.
-
Collision Energy: 19 eV.
-
Protocol 2: Simultaneous Determination of Monoamine Metabolites by LC-MS/MS
This protocol is based on a recently developed method for the multiplexed analysis of monoamine neurotransmitters and their metabolites, including 5-HIAA and HVA.[5]
1. Sample Preparation (Plasma/Urine):
-
Take 100 µL of plasma or 200 µL of urine and add an internal standard mix.
-
Precipitate proteins with acetonitrile.
-
Filter the sample.
-
Dry the filtrate under nitrogen.
-
Reconstitute the residue in water.
2. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C18 column (e.g., 4.6 mm × 150 mm, 1.8 µm).
-
Mobile Phase A: 0.2% Formic acid in water.
-
Mobile Phase B: Methanol.
-
Gradient: A 10-minute gradient elution program.
-
Flow Rate: Not specified.
-
Injection Volume: Not specified.
-
-
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Positive ESI.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
5-HIAA: Not specified in the abstract.
-
HVA: Not specified in the abstract.
-
(Specific transitions for each analyte would need to be optimized).
-
-
Comparative Discussion
This compound (5-HT-SO4): The Untapped Potential
The primary advantage of exploring 5-HT-SO4 as a biomarker lies in its representation of a distinct metabolic pathway for serotonin. While 5-HIAA levels reflect the activity of monoamine oxidase, 5-HT-SO4 levels are dependent on the activity of sulfotransferase SULT1A3. Alterations in the activity of this enzyme, potentially due to genetic polymorphisms or disease states, could be uniquely captured by measuring 5-HT-SO4. The development of a sensitive and specific LC-MS/MS method for its quantification in plasma opens the door for its investigation in various pathological conditions.[1] However, the current body of research is nascent, with a significant lack of data in patient cohorts to establish its diagnostic accuracy for any specific disorder.
5-Hydroxyindoleacetic acid (5-HIAA): The Established Standard
5-HIAA is the most widely studied and clinically utilized metabolite of serotonin. It is a valuable biomarker for the diagnosis and monitoring of neuroendocrine tumors that secrete serotonin.[2][6] Its measurement in both urine and plasma has demonstrated good diagnostic performance. However, its utility in psychiatric and neurological disorders is less clear-cut, with inconsistent findings across studies. Furthermore, dietary restrictions are often necessary before sample collection to avoid misleading results.
Homovanillic acid (HVA) and 3-Methoxy-4-hydroxyphenylglycol (MHPG): Windows into Dopamine and Norepinephrine Systems
HVA and MHPG are the primary metabolites of dopamine and norepinephrine, respectively. Their measurement, typically in cerebrospinal fluid (CSF), provides valuable insights into the functioning of these neurotransmitter systems in the central nervous system. Altered levels of HVA and MHPG have been reported in a range of neurological and psychiatric conditions, including Parkinson's disease and mood disorders. However, like 5-HIAA, their diagnostic utility can be limited by a lack of specificity and overlap between different disorders.
Conclusion and Future Directions
This compound represents a promising but largely unexplored biomarker with the potential to provide novel insights into serotonin metabolism beyond the conventional 5-HIAA pathway. The availability of a validated analytical method is a critical first step towards evaluating its diagnostic potential.
Future research should focus on:
-
Comparative studies in well-defined patient cohorts: Directly comparing the levels and diagnostic accuracy of 5-HT-SO4 with 5-HIAA, HVA, and MHPG in various neurological and psychiatric disorders.
-
Development of multiplex assays: Creating and validating LC-MS/MS methods for the simultaneous quantification of 5-HT-SO4 alongside other key monoamine metabolites to enable comprehensive profiling from a single sample.
-
Investigation of SULT1A3 activity: Exploring the relationship between SULT1A3 gene polymorphisms, enzyme activity, and 5-HT-SO4 levels in health and disease.
By systematically addressing these research gaps, the scientific community can fully elucidate the diagnostic potential of this compound and determine its place in the armamentarium of biomarkers for neurological and psychiatric diseases.
References
- 1. Quantification of serotonin O-sulphate by LC-MS method in plasma of healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DSpace [helda.helsinki.fi]
- 3. researchgate.net [researchgate.net]
- 4. Quantification of serotonin O-sulphate by LC-MS method in plasma of healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel LC-MS/MS Method for Simultaneous Determination of Monoamine Neurotransmitters and Metabolites in Human Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of serum serotonin and serum 5-HIAA LC-MS/MS assays in the diagnosis of serotonin producing neuroendocrine neoplasms: A pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
Uncharted Territory: The Influence of Antidepressants on Serotonin O-Sulfate Levels
A notable gap exists in our understanding of how antidepressant medications affect the levels of serotonin O-sulfate, a metabolite of the well-known neurotransmitter serotonin. Despite extensive research into the pharmacology of antidepressants, direct investigation into their impact on this specific sulfated conjugate is conspicuously absent from the current scientific literature. This guide aims to synthesize the existing, albeit indirect, knowledge and to propose a path forward for researchers, scientists, and drug development professionals in exploring this uncharted area.
While direct comparative data is unavailable, this guide will provide an overview of serotonin metabolism, the mechanisms of action of major antidepressant classes, and a theoretical framework for potential interactions. Furthermore, it will outline a hypothetical experimental protocol to encourage and facilitate future research in this critical area.
Serotonin Metabolism: Beyond the Synapse
Serotonin (5-hydroxytryptamine, 5-HT) is a key monoamine neurotransmitter involved in the regulation of mood, sleep, and appetite.[1] Its synthesis and degradation are complex processes involving multiple enzymatic steps. After its release into the synaptic cleft and interaction with postsynaptic receptors, serotonin is primarily cleared through reuptake into the presynaptic neuron by the serotonin transporter (SERT).[2]
Once inside the neuron, serotonin is metabolized by monoamine oxidase (MAO) to 5-hydroxyindoleacetaldehyde, which is then further oxidized to 5-hydroxyindoleacetic acid (5-HIAA), the main urinary metabolite.[2] However, another metabolic pathway for serotonin involves sulfation, a Phase II detoxification process. In this pathway, the enzyme sulfotransferase (SULT) catalyzes the transfer of a sulfonate group to the hydroxyl group of serotonin, forming this compound.[3][4] The SULT1A3 enzyme, in particular, has been identified as responsible for the sulfation of serotonin.[4]
A Comparative Overview of Antidepressant Classes
Antidepressants are broadly classified based on their primary mechanism of action. Understanding these mechanisms is the first step in hypothesizing their potential influence on this compound levels.
| Antidepressant Class | Primary Mechanism of Action | Primary Metabolic Pathways |
| Selective Serotonin Reuptake Inhibitors (SSRIs) (e.g., Fluoxetine, Sertraline) | Selectively inhibit the reuptake of serotonin by blocking the serotonin transporter (SERT).[5] | Extensively metabolized by cytochrome P450 (CYP) enzymes, particularly CYP2D6 and CYP2C19 (Phase I metabolism).[6][7] |
| Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) (e.g., Venlafaxine, Duloxetine) | Inhibit the reuptake of both serotonin and norepinephrine by blocking SERT and the norepinephrine transporter (NET).[8] | Metabolized by CYP450 enzymes, including CYP2D6 and CYP1A2.[8] |
| Tricyclic Antidepressants (TCAs) (e.g., Amitriptyline, Imipramine) | Inhibit the reuptake of both serotonin and norepinephrine. They also block other receptors, leading to more side effects.[8] | Metabolized by CYP450 enzymes, primarily CYP2D6.[9] |
| Monoamine Oxidase Inhibitors (MAOIs) (e.g., Phenelzine, Tranylcypromine) | Inhibit the activity of monoamine oxidase (MAO), the enzyme that breaks down serotonin, norepinephrine, and dopamine.[5] | Metabolized through various pathways, including acetylation. |
| Atypical Antidepressants (e.g., Bupropion, Mirtazapine) | Have unique mechanisms of action. For example, bupropion is a norepinephrine-dopamine reuptake inhibitor. | Varies by drug. Bupropion is metabolized by CYP2B6. |
Theoretical Crosstalk: Could Antidepressants Influence Serotonin Sulfation?
Given the lack of direct evidence, any discussion on the impact of antidepressants on this compound remains speculative. However, we can consider a few theoretical possibilities:
-
Competition for Metabolizing Enzymes: Antidepressants are extensively metabolized in the liver, primarily by Phase I cytochrome P450 enzymes.[10] While sulfation is a Phase II process, significant diversion of metabolic resources towards antidepressant metabolism could theoretically impact the availability of co-factors required for sulfation.
-
Induction or Inhibition of Sulfotransferases: Some drugs are known to induce or inhibit the activity of SULT enzymes. While there is no direct evidence for antidepressants, this remains a plausible, yet uninvestigated, mechanism.
-
Altered Substrate Availability: By blocking serotonin reuptake, SSRIs and SNRIs increase the synaptic concentration of serotonin. This could potentially alter the amount of serotonin available for intracellular metabolism, including sulfation. However, the net effect is difficult to predict without experimental data.
-
Indirect Effects: Some antidepressants have been shown to influence other hormonal pathways that involve sulfation. For instance, studies have suggested that the atypical antidepressant bupropion can increase plasma levels of dehydroepiandrosterone sulfate (DHEA-S) in boys with ADHD.[11][12][13][14][15] DHEA is sulfated by SULT enzymes. This finding, while indirect, suggests that some antidepressants may have broader effects on sulfation pathways.
A Call for Research: A Proposed Experimental Workflow
To address the current knowledge gap, dedicated research is imperative. The following outlines a hypothetical experimental workflow for investigating the effects of antidepressant treatment on this compound levels.
Experimental Protocols
1. Quantification of this compound:
-
Method: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules like this compound in biological matrices.[16][17][18]
-
Sample Preparation: Plasma or urine samples would be collected from preclinical models or human subjects at baseline and at various time points following antidepressant administration. Protein precipitation and solid-phase extraction would be employed to isolate the analyte.
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer would be used for separation and detection.
-
Data Analysis: A standard curve would be generated using known concentrations of a this compound standard to allow for absolute quantification.
2. Measurement of Sulfotransferase (SULT1A3) Activity:
-
Method: An enzymatic assay can be performed using liver microsomes (from preclinical models) or other relevant tissue samples.
-
Procedure: The assay would involve incubating the tissue homogenate with serotonin and a sulfate donor (PAPS). The rate of formation of this compound would be measured by LC-MS/MS.
-
Data Analysis: Enzyme kinetics (Vmax and Km) can be determined to assess changes in SULT1A3 activity following antidepressant treatment.
Conclusion
The question of how antidepressant treatment impacts this compound levels remains unanswered. This represents a significant knowledge gap in the field of psychopharmacology. The lack of direct evidence necessitates a concerted research effort to explore this potential interaction. The proposed experimental workflow provides a roadmap for such investigations. Elucidating the relationship between antidepressants and serotonin sulfation could not only enhance our understanding of the metabolic fate of serotonin but may also open new avenues for biomarker discovery and personalized medicine in the treatment of depression.
References
- 1. Serotonin Metabolism, Physiological functions and medical application - Creative Proteomics [creative-proteomics.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Hydroxylated serotonin and dopamine as substrates and inhibitors for human cytosolic SULT1A3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Types of Antidepressants: SSRIs, SNRIs, and More [webmd.com]
- 6. Exploring the role of drug-metabolising enzymes in antidepressant side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Newer antidepressants and the cytochrome P450 system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Basic mechanisms of antidepressant action - Neurotorium [neurotorium.org]
- 10. acnp.org [acnp.org]
- 11. Effects of Methylphenidate and Bupropion on DHEA-S and Cortisol Plasma Levels in Attention-deficit Hyperactivity Disorder | Semantic Scholar [semanticscholar.org]
- 12. Effects of methylphenidate and bupropion on DHEA-S and cortisol plasma levels in attention-deficit hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Dehydroepiandrosterone - Wikipedia [en.wikipedia.org]
- 16. Quantification of serotonin O-sulphate by LC-MS method in plasma of healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Quantification of serotonin O-sulphate by LC-MS method in plasma of healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
The Peripheral-Central Nervous System Interface: A Comparative Guide to Plasma and CSF Serotonin O-Sulfate
For researchers, scientists, and drug development professionals, understanding the relationship between peripheral and central nervous system (CNS) biomarkers is paramount for advancing therapeutic strategies, particularly in neurology and psychiatry. This guide provides a comprehensive comparison of Serotonin O-sulfate concentrations in plasma and cerebrospinal fluid (CSF), drawing upon available experimental data to elucidate their potential correlation and the methodologies for their assessment.
While a definitive human study directly correlating plasma and CSF this compound concentrations remains to be published, existing evidence strongly suggests a dynamic interplay between these two compartments. This guide will synthesize the current understanding, present relevant data for the parent compound, serotonin, and detail the experimental protocols that pave the way for future investigations into its sulfated metabolite.
Quantitative Data Summary
Direct quantitative correlational data for this compound in human plasma and CSF is not yet available in the literature. However, studies on the parent molecule, serotonin, have demonstrated a significant correlation, offering a valuable surrogate perspective.
| Analyte | Sample Type | Correlation with CSF Levels (r-value) | Subject Population | Reference |
| Serotonin | Plasma | 0.57 | Humans (Fibromyalgia patients) | [1][2] |
| Serotonin | Plasma | 0.77 | Rats | [1][2] |
| Serotonin | Plasma | 0.641 | Humans (Post-stroke depression patients) | [3] |
| Serotonin | Plasma | 0.852 | Humans (Control) | [3] |
| Free Serotonin | Plasma | 0.411 | Humans (Unmedicated outpatients) | [4] |
| 5-HIAA (Serotonin Metabolite) | Plasma | 0.508 (ratio to CSF 5-HIAA/5-HT) | Humans (Unmedicated outpatients) | [4] |
Table 1: Correlation of Serotonin and its Metabolites in Plasma and CSF. This table summarizes the correlation coefficients (r-values) observed between plasma and CSF concentrations of serotonin and its primary metabolite, 5-HIAA, from various human and animal studies.
It is important to note that while this compound has been detected in both human plasma and CSF, the direct quantitative relationship is yet to be established.[5] A study in African green monkeys demonstrated that intravenously administered this compound leads to an increased ratio of the compound in ventriculocisternal perfusates relative to plasma, indicating its ability to cross the blood-brain barrier.[5]
Experimental Protocols
Quantification of this compound in Human Plasma
A validated liquid chromatography-mass spectrometry (LC-MS) method has been established for the quantification of this compound in human plasma.[5][6][7]
Sample Preparation:
-
Plasma samples are deproteinized by the addition of acetonitrile containing 1% formic acid.
-
Following centrifugation, the supernatant is purified using a solid-phase extraction method.
LC-MS Analysis:
-
Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is employed for separation.
-
Detection: A tandem mass spectrometer is used for sensitive and specific detection of this compound.
This methodology has been successfully used to measure basal plasma levels of this compound in healthy volunteers, with observed concentrations in the range of 0.9–2.8 ng/mL.[5][6][7]
Quantification of Serotonin and its Metabolites in Human CSF
An ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method has been developed for the simultaneous determination of serotonin, its phase I metabolites, and their intact sulfate and glucuronide conjugates in human CSF.[8]
Sample Preparation:
-
CSF samples can be directly analyzed or may undergo a simple filtration step.
UPLC-MS/MS Analysis:
-
This direct method allows for the analysis of intact phase II metabolites without the need for hydrolysis.
-
The method is sensitive enough to identify and quantify several intact glucuronide and sulfate conjugates in human brain microdialysis and CSF samples for the first time.[8]
Signaling Pathways and Transport Mechanisms
The transfer of this compound between the plasma and CSF is governed by the complex environment of the blood-brain barrier (BBB). While the specific transporters for this compound have not been definitively identified, the transport of other sulfated molecules across the BBB is well-documented, suggesting potential mechanisms.
References
- 1. hercare.se [hercare.se]
- 2. Correlation of serotonin levels in CSF, platelets, plasma, and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchoutput.csu.edu.au [researchoutput.csu.edu.au]
- 4. Relationship between serotoninergic measures in blood and cerebrospinal fluid simultaneously obtained in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of serotonin O-sulphate by LC-MS method in plasma of healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Quantification of serotonin O-sulphate by LC-MS method in plasma of healthy volunteers [frontiersin.org]
- 7. Quantification of serotonin O-sulphate by LC-MS method in plasma of healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of Serotonin and Dopamine Metabolites in Human Brain Microdialysis and Cerebrospinal Fluid Samples by UPLC-MS/MS: Discovery of Intact Glucuronide and Sulfate Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Serotonin O-Sulfate
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Serotonin O-sulfate, a metabolite of Serotonin.
I. Hazard Identification and Safety Precautions
According to the Safety Data Sheet (SDS) for this compound, the substance does not meet the criteria for classification as hazardous in accordance with Regulation (EC) No 1272/2008 (CLP).[1] However, standard laboratory safety practices should always be observed.
Personal Protective Equipment (PPE): When handling this compound, especially during disposal, the following PPE is recommended:
-
Eye Protection: Wear safety glasses with side shields or chemical splash goggles.[1]
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber).[1]
-
Respiratory Protection: In case of dust or aerosol formation, a particulate filter device (EN 143) should be used.[1]
-
Body Protection: A standard laboratory coat should be worn to protect clothing and skin.
II. Spill and Emergency Procedures
In the event of a spill:
-
Evacuate and Secure: If the spill is significant, evacuate the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated.[1]
-
Containment: For dry spills, carefully sweep or scoop up the material, avoiding dust generation, and place it into a designated, labeled waste container.[1] For liquid spills, use an appropriate absorbent material.
-
Decontamination: Clean the spill area thoroughly with a suitable cleaning agent.
-
Waste Disposal: All materials used for cleanup must be disposed of as hazardous waste.
III. Step-by-Step Disposal Protocol
This compound waste, including the pure substance, solutions, and any contaminated materials (e.g., pipette tips, gloves, weighing papers), should be treated as chemical waste.
Step 1: Waste Segregation Proper segregation of chemical waste is crucial to prevent unintended reactions.
-
Solid Waste: Dispose of solid this compound and contaminated disposable items in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.
Step 2: Container Labeling All waste containers must be accurately and clearly labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
For liquid waste, list all solvents and their approximate concentrations.
-
The date when waste was first added to the container.
Step 3: Storage of Waste Store hazardous waste containers in a designated and secure "Satellite Accumulation Area" (SAA) within the laboratory.[2][3]
-
The SAA should be at or near the point of waste generation.[2]
-
Ensure containers are tightly sealed to prevent leaks or vapor release.
-
Provide secondary containment for liquid waste containers.[2]
Step 4: Final Disposal
-
Do not dispose of this compound down the drain or in the regular trash. [4]
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the collection and disposal of the waste.[4][5]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[6][7]
IV. Data Presentation
Currently, there is no specific quantitative data available from the provided search results for the chemical neutralization or decomposition of this compound for disposal. The recommended procedure is to collect the waste for disposal by a licensed professional service.
| Parameter | Guideline | Reference |
| Waste Classification | Non-hazardous according to Regulation (EC) No 1272/2008 (CLP) | [1] |
| Recommended PPE | Safety glasses, gloves, lab coat, respiratory protection (if dust) | [1] |
| Storage Location | Satellite Accumulation Area (SAA) | [2][3] |
| Container Labeling | "Hazardous Waste", Chemical Name, Composition, Date | [3] |
| Disposal Method | Collection by licensed hazardous waste disposal service | [4][5] |
| Prohibited Disposal | Do not dispose down the drain or in regular trash | [4] |
V. Experimental Protocols
No specific experimental protocols for the disposal of this compound were found in the search results. The standard protocol is the collection and disposal of the chemical waste through a certified waste management service.
VI. Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. chemos.de [chemos.de]
- 2. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 3. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 4. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 5. cdnisotopes.com [cdnisotopes.com]
- 6. epa.gov [epa.gov]
- 7. acs.org [acs.org]
Essential Safety and Logistical Information for Handling Serotonin O-sulfate
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides essential guidance on the personal protective equipment (PPE) and procedures for managing Serotonin O-sulfate in a laboratory setting.
Hazard Identification and Risk Assessment
According to the Safety Data Sheet (SDS), this compound does not meet the criteria for classification as a hazardous substance under Regulation (EC) No 1272/2008 (CLP).[1] However, it is crucial to recognize that the enrichment of fine dust can lead to the danger of dust explosion.[1] Hazardous combustion products include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and sulphur oxides (SOx).[1]
Summary of Potential Hazards:
-
Physical Hazard: Deposited combustible dust has considerable explosion potential.[1]
-
Inhalation Hazard: May be harmful if inhaled, causing respiratory tract irritation.[2]
-
Skin Contact Hazard: May be harmful if absorbed through the skin and can cause skin irritation.[2]
-
Eye Contact Hazard: May cause eye irritation.[2]
-
Ingestion Hazard: May be harmful if swallowed.[2]
Personal Protective Equipment (PPE) Recommendations
The following table summarizes the recommended PPE for handling this compound, based on a risk assessment of its potential hazards.
| PPE Category | Recommended Equipment | Standard/Specification |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[1][3] | EN 374 |
| Eye and Face Protection | Safety glasses with side-shields or tightly fitting safety goggles. A face shield should be worn if there is a splashing hazard.[1][4] | EN 166 |
| Respiratory Protection | A particulate filter device is recommended.[1] In case of inadequate ventilation or potential for dust formation, use a NIOSH-certified (or equivalent) respirator with a particulate filter.[4] | EN 143 (for filter) |
| Body Protection | A lab coat or long-sleeved work shirt and long work pants should be worn.[4] For larger quantities or where significant dust generation is possible, chemical-resistant coveralls are recommended.[3] | EN 13034 (Type 6) or EN ISO 13982-1 (Type 5) |
| Foot Protection | Closed-toe shoes. In areas with a risk of spills, chemical-resistant boots are advisable.[5] | EN ISO 20345 |
Operational and Disposal Plans
A systematic approach to handling and disposal is critical to maintaining a safe laboratory environment.
Step-by-Step Handling Protocol
-
Preparation:
-
Ensure the work area is clean and uncluttered.
-
Verify that an eyewash station and safety shower are readily accessible.[6]
-
Confirm that all necessary PPE is available and in good condition.
-
-
Handling the Compound:
-
Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling.[1]
-
Clean all equipment and the work surface to remove any residual powder.
-
Remove and properly store or dispose of PPE.
-
Spill and Emergency Procedures
-
Small Spills:
-
Wear appropriate PPE.
-
Carefully sweep or vacuum the spilled solid. Avoid creating dust.
-
Place the collected material into a sealed, labeled container for disposal.
-
Clean the spill area with a wet cloth or paper towels and dispose of them as chemical waste.
-
-
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids apart. Seek medical attention.[1]
-
Skin Contact: Remove contaminated clothing. Brush off loose particles and rinse skin with water/shower.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
-
Disposal Plan
-
Waste Chemical: Dispose of this compound and any contaminated materials in a designated, labeled hazardous waste container. Follow all local, state, and federal regulations for chemical waste disposal.
-
Contaminated PPE: Disposable gloves, lab coats, and other contaminated items should be placed in a sealed bag and disposed of as chemical waste.
Experimental Workflow Diagram
The following diagram illustrates the logical flow for safely handling this compound in a laboratory setting.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
